Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Executive Summary 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is an advanced heterocyclic organic compound that serves as a high-value intermediate in pharmaceutical development and complex organic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is an advanced heterocyclic organic compound that serves as a high-value intermediate in pharmaceutical development and complex organic synthesis[1]. By bridging a rigid, halogenated benzophenone core with a flexible, basic morpholine moiety, the molecule presents a unique physicochemical profile. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, in-depth analysis of its structural properties, thermodynamic behavior, chemical reactivity, and validated handling protocols.
Structural Identity and Quantitative Data
The structural architecture of this compound dictates its behavior in both biological assays and synthetic workflows. The molecule is characterized by three distinct domains: a 2,4-dichlorophenyl ring, a bridging ketone (benzophenone core), and a 3-substituted morpholinomethyl group.
Enables in-silico modeling and computational docking studies.
Thermodynamic Behavior and Solubility Profiling
The physical properties of 2,4-Dichloro-3'-morpholinomethyl benzophenone are heavily influenced by its dual nature: a highly lipophilic diarylketone backbone and a hydrophilic, basic tertiary amine (morpholine).
Density and State: The reported density of 1.302 g/cm³[2] reflects strong intermolecular forces, primarily dipole-dipole interactions from the carbonyl group and London dispersion forces from the chlorinated aromatic rings.
pH-Dependent Solubility: The morpholine ring (typical pKa ~8.3) acts as a basic center. In acidic aqueous environments (pH < 6), the nitrogen is protonated, forming a water-soluble salt. In neutral or basic conditions, the molecule is uncharged and highly lipophilic, demonstrating excellent solubility in organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF).
Expert Insight (Causality): When designing extraction protocols during synthesis, this pH-dependent solubility is your primary lever. By adjusting the aqueous phase to pH 10 using sodium carbonate, the compound is forced entirely into the organic phase, allowing for highly efficient liquid-liquid extraction.
Chemical Reactivity and Mechanistic Logic
To successfully deploy this molecule in a synthetic pipeline, researchers must understand the orthogonal reactivity of its functional groups.
The Carbonyl Center: Highly electrophilic and susceptible to nucleophilic attack (e.g., Grignard additions) or reduction to a secondary alcohol using NaBH₄ or LiAlH₄.
The 2,4-Dichlorophenyl Ring: The chlorine atoms can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The chlorine at the 4-position is generally more reactive due to less steric hindrance compared to the ortho-chlorine at the 2-position.
The Morpholine Nitrogen: Acts as a Lewis base. It can be alkylated to form quaternary ammonium salts or utilized to direct ortho-metalation in advanced functionalization.
Fig 1. Mechanistic reactivity map highlighting the compound's three primary functional domains.
Because the morpholine group can cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols, a specialized, self-validating Reverse-Phase HPLC protocol is required to accurately determine purity[3].
Step-by-Step HPLC Methodology
Causality: We employ Trifluoroacetic acid (TFA) in the mobile phase to ion-pair with the morpholine nitrogen. This suppresses silanol interactions, ensuring sharp, symmetrical peaks and accurate integration.
Self-Validation: The protocol uses unsubstituted benzophenone as an internal standard to verify column performance and retention time stability across runs.
Sample Preparation: Dissolve 10 mg of the target compound and 1 mg of benzophenone (internal standard) in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Mobile Phase Setup:
Channel A: Ultrapure Water + 0.1% v/v TFA.
Channel B: Acetonitrile + 0.1% v/v TFA.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.
Detection: UV at 254 nm (optimal wavelength for the conjugated benzophenone chromophore).
System Suitability Testing (SST): Inject the standard mixture. The run is only validated if the resolution (
Rs
) between the target compound and the internal standard is > 2.0, and the tailing factor (
Tf
) of the target peak is < 1.5.
Fig 2. Step-by-step self-validating HPLC workflow for accurate purity analysis.
Synthesis and Isolation Strategy
The most efficient synthetic route to this molecule involves the nucleophilic substitution of a benzyl halide intermediate with morpholine.
Step-by-Step Nucleophilic Substitution Protocol
Causality: Morpholine is a strong nucleophile but also acts as a base. By adding an inorganic acid scavenger (K₂CO₃), we prevent the morpholine from being consumed by the HBr byproduct, driving the reaction to >99% conversion and maximizing yield.
Reaction Setup: Charge a dry, nitrogen-purged 500 mL round-bottom flask with (3-(bromomethyl)phenyl)(2,4-dichlorophenyl)methanone (1.0 equivalent) and anhydrous Acetonitrile (10 volumes).
Reagent Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq). Cool the suspension to 0–5 °C using an ice bath. Slowly add Morpholine (1.2 eq) dropwise over 15 minutes to control the exothermic nucleophilic attack.
Heating & Monitoring: Remove the ice bath and warm the mixture to 60 °C. Stir for 4 hours. Monitor the reaction via the validated HPLC method (Section 4) until the starting material is < 1%.
Quench & Extraction: Cool the reaction to room temperature. Quench by adding distilled water (20 volumes) to dissolve the inorganic salts (KBr, K₂CO₃). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).
Purification: Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethanol/Water mixture to yield pure 2,4-Dichloro-3'-morpholinomethyl benzophenone.
References
American Chemical Suppliers. "morpholino suppliers USA". Alfa Chemistry Analytical Products. Available at: [Link]
Physicochemical Profiling & Structural Activity Relationship (SAR) Logic
Title: Privileged Scaffolds in Medicinal Chemistry: A Technical Whitepaper on 2,4-Dichloro-3'-morpholinomethyl benzophenone Executive Summary & Core Identification In modern drug discovery, the strategic assembly of priv...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Privileged Scaffolds in Medicinal Chemistry: A Technical Whitepaper on 2,4-Dichloro-3'-morpholinomethyl benzophenone
Executive Summary & Core Identification
In modern drug discovery, the strategic assembly of privileged structural motifs is essential for balancing pharmacodynamics (target affinity) with pharmacokinetics (ADME properties). This whitepaper provides an in-depth technical analysis of 2,4-Dichloro-3'-morpholinomethyl benzophenone , a highly versatile synthetic building block and intermediate.
For researchers and procurement professionals, the definitive CAS number for 2,4-Dichloro-3'-morpholinomethyl benzophenone is 898792-19-3 [1].
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a highly engineered tripartite system. It converges the conformational rigidity of a benzophenone core, the lipophilic target-anchoring of a dichlorophenyl system, and the physicochemical modulation provided by a morpholine ring.
To utilize this building block effectively in downstream synthesis (e.g., for CNS agents, kinase inhibitors, or antimicrobial drugs), we must first map its quantitative parameters and understand the causality behind its structural design.
Table 1: Physicochemical and Structural Parameters
The Morpholine Moiety: The inclusion of the morpholine ring is a deliberate pharmacokinetic intervention. With a pKa of approximately 8.7, the weakly basic nitrogen is partially ionized at physiological pH. This provides a precise lipophilic-hydrophilic balance, enhancing aqueous solubility while permitting traversal across the blood-brain barrier (BBB)[2][3][4].
The Benzophenone Scaffold: Acting as a rigid, V-shaped conformational lock, the benzophenone core directs its aromatic appendages into optimal spatial orientations. This is critical for fitting into the deep hydrophobic pockets of target enzymes, such as pancreatic lipases or inflammatory kinases[2][5][6].
The 2,4-Dichlorophenyl Group: Halogenation serves a dual purpose. First, it significantly increases the overall lipophilicity (LogP) of the molecule, driving high-affinity hydrophobic interactions[4][7]. Second, the steric bulk of the chlorine atoms at the ortho and para positions shields the aromatic ring from rapid oxidative metabolism.
Caption: Structural Activity Relationship (SAR) and pharmacokinetic profile of the compound.
Pharmacokinetic (PK) & ADME Implications
When integrating CAS 898792-19-3 into an Active Pharmaceutical Ingredient (API), the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile is heavily dictated by the morpholine ring.
Table 2: Pharmacokinetic Influence of the Morpholine Scaffold
PK Parameter
Mechanistic Influence of Morpholine
Solubility
Enhances aqueous solubility via hydrogen bonding (oxygen and nitrogen heteroatoms)[2][3].
BBB Permeability
The electron-deficient nature of the ring (due to the oxygen's inductive effect) fine-tunes molecular polarity for CNS penetration[2][4].
Metabolism (CYP450)
The morpholine ring is a primary site for CYP3A4-mediated oxidation (e.g., N-dealkylation or ring cleavage), which dictates systemic clearance rates[3][8][9].
To ensure scientific integrity, any protocol utilized to synthesize or derivatize this compound must be self-validating. Below is a field-proven, step-by-step methodology for the late-stage functionalization of the morpholine ring onto a benzophenone precursor.
Protocol: Nucleophilic Substitution for Morpholinomethylation
Objective: To couple morpholine to 3'-bromomethyl-2,4-dichlorobenzophenone to yield CAS 898792-19-3.
Causality of Reagent Selection: Potassium carbonate (
K2CO3
) is selected as a heterogeneous, mild base. Unlike stronger organic bases (e.g., TEA or DIPEA) which might trigger unwanted side reactions with the highly electrophilic benzylic bromide,
K2CO3
safely scavenges the
HBr
byproduct. This prevents the protonation of the morpholine nucleophile, ensuring the reaction is driven to completion.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 equivalent of 3'-bromomethyl-2,4-dichlorobenzophenone in anhydrous Acetonitrile (
CH3CN
) under an inert Argon atmosphere.
Base Addition: Add 2.0 equivalents of finely powdered, oven-dried
K2CO3
. Stir for 10 minutes at room temperature to ensure uniform suspension.
Nucleophilic Attack: Dropwise, add 1.5 equivalents of Morpholine.
Self-Validation (QA/QC Check 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.
Troubleshooting: If the starting material persists after 4 hours, the benzylic bromide may be sterically hindered. Corrective Action: Add 0.1 equivalents of Potassium Iodide (KI). Causality: KI triggers a Finkelstein reaction, converting the benzylic bromide to a highly reactive benzylic iodide in situ, rapidly accelerating the morpholine attack.
Workup: Once TLC confirms total consumption of the starting material, filter the mixture to remove inorganic salts (
KBr
,
K2CO3
). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 100% Hexane to 7:3 Hexane:Ethyl Acetate).
Analytical Confirmation (QA/QC Check 2):
LC-MS (ESI+): Confirm the presence of the
[M+H]+
peak at
m/z
350.24. The spectrum must display the characteristic 9:6:1 isotopic clustering indicative of the two chlorine isotopes (
35Cl
and
37Cl
)[1].
1H-NMR (
CDCl3
): Validate the morpholine attachment by identifying the characteristic aliphatic multiplets at ~2.4 ppm (4H,
CH2−N−CH2
) and ~3.7 ppm (4H,
CH2−O−CH2
).
Caption: Step-by-step synthetic workflow for 2,4-Dichloro-3'-morpholinomethyl benzophenone.
References
ChemScene: 2,4-Dichloro-3'-morpholinomethyl benzophenone Product Specifications (CAS 898792-19-3). Retrieved from 1[1].
ACS Publications: Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from 2[2].
Thieme Connect: A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs. Retrieved from 3[3].
Royal Society of Chemistry (RSC): Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from 4[4].
European Medicines Agency (EMA): Section 5.2: Pharmacokinetic properties (Morpholine ring oxidation). Retrieved from 8[8].
Benchchem: Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Retrieved from 9[9].
National Institutes of Health (PMC): Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from 5[5].
Rasayan Journal of Chemistry: Exploring Benzophenone Derivative as Pancreatic Lipase Inhibitors. Retrieved from6[6].
SciSpace: Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Retrieved from 7[7].
Comprehensive Safety Data and Technical Handling Guide for 2,4-Dichloro-3'-morpholinomethyl benzophenone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Executive Summary In modern drug discovery and organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)
Executive Summary
In modern drug discovery and organic synthesis, bifunctional intermediates play a critical role in scaffold design. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) [1] is a highly specialized chemical building block. It combines a rigid, electron-deficient dichlorobenzophenone pharmacophore—often utilized in the development of kinase inhibitors and CNS-active agents—with a morpholinomethyl appendage. The morpholine moiety acts as a crucial solubilizing group, modulating the molecule's physicochemical profile by enhancing basicity and aqueous solubility at physiological pH.
Because this compound is often synthesized for proprietary research, standard commercial Safety Data Sheets (SDS) frequently list its hazard parameters as "N/A" (Not Available) due to a lack of exhaustive in vivo testing[2]. This whitepaper bridges that data gap. By applying structural alert analysis and the principles of the [3], this guide provides a rigorous, causality-driven framework for the safe handling, storage, and experimental utilization of this compound.
Physicochemical Profiling & Structural Causality
Understanding the quantitative physicochemical properties of a compound is the first step in predicting its behavior in both biological assays and occupational exposure scenarios.
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality & Handling Implication
CAS Number
898792-19-3
Unique identifier for regulatory tracking.
Molecular Formula
C₁₈H₁₇Cl₂NO₂
Indicates presence of halogens; dictates waste segregation.
Molecular Weight
350.24 g/mol
Standard MW for small-molecule drug intermediates.
LogP (Calculated)
4.0566
High lipophilicity. Readily crosses lipid membranes, significantly increasing the risk of dermal absorption.
TPSA
29.54 Ų
Excellent membrane permeability. Requires strict respiratory and contact barriers during manipulation.
Storage Temperature
2-8°C
Prevents N-oxidation of the morpholine ring and photo-degradation of the benzophenone core.
Data synthesized from computational chemistry profiles and commercial vendor specifications,.
Hazard Identification & Toxicological Assessment
Under the [4],[3], the absence of explicit toxicological data mandates the application of the precautionary principle. Based on structural alerts, researchers must treat this compound with the following provisional Globally Harmonized System (GHS) classifications:
Skin Irritation (Category 2): The high LogP (4.05)[2] allows the dichlorobenzophenone core to partition into the stratum corneum, potentially causing defatting and irritation.
Eye Irritation (Category 2A): The morpholine nitrogen is a weak base. Upon contact with ocular mucosa, it can cause localized pH shifts leading to severe irritation.
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of fine powders may cause respiratory tract irritation due to the reactive nature of the halogenated aromatic system.
Standard Operating Procedures (SOP) for Safe Handling
Following the authoritative guidelines established in [5],[6], the following self-validating workflows must be implemented.
Protocol 1: Preparation of Standardized Stock Solutions for High-Throughput Screening (HTS)
Objective: To create a stable 10 mM stock solution while preventing compound degradation and ensuring operator safety.
Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric moisture condensation on the cold powder, which could lead to hydrolysis or inaccurate mass measurements.
Enclosed Weighing: Inside a certified chemical fume hood or vented balance enclosure, weigh the required mass using an analytical balance. Wear nitrile gloves, safety goggles, and a lab coat.
Solvent Selection: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is an amphiphilic, polar aprotic solvent capable of solvating both the highly lipophilic dichlorophenyl ring and the polar morpholine moiety without inducing solvolysis.
Homogenization: Vortex for 30 seconds, followed by water-bath sonication for 5 minutes at 25°C to ensure complete dissolution.
Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical formation at the benzophenone carbonyl center. Single-use aliquots prevent freeze-thaw degradation.
System Validation (Self-Validation Step): Withdraw a 1 µL aliquot, dilute to 1 µM in Acetonitrile/Water (50:50), and analyze via LC-MS (UV detection at 254 nm). The protocol is considered successful and validated for assay use only if the chromatogram displays a single peak corresponding to
[M+H]+=350.0/352.0
(reflecting the characteristic 3:1 isotopic ratio of
35Cl
and
37Cl
) with an Area Under Curve (AUC) >98%.
Protocol 2: Safe Quenching and Disposal of Reaction Mixtures
Objective: To safely neutralize and dispose of experimental waste containing halogenated organics.
Collection: Aggregate all assay plates and reaction vessels containing the compound in a designated fume hood.
Segregation: Transfer the liquid waste strictly into a carboy labeled "Halogenated Organic Waste." Causality: Halogenated compounds must never be mixed with standard organic waste. During incineration, halogenated solvents require specific high-temperature protocols to prevent the formation of highly toxic dioxins and furans[6].
Spill Quenching: In the event of a dry powder spill, do not use water (the free base is poorly soluble). Cover the spill with an inert absorbent (e.g., vermiculite), sweep into a hazardous waste bag, and wipe the surface with acetone, followed by a surfactant wash.
System Validation (Self-Validation Step): Prior to sealing the waste carboy for institutional pickup, verify the pH of the aqueous phase of the waste mixture using universal indicator strips. Ensure the pH is neutralized (pH 6-8) to prevent unintended exothermic acid-base reactions with other accumulated waste components.
Mechanistic Safety & Handling Workflow
The following logic diagram outlines the critical path for receiving, assessing, and processing halogenated benzophenone derivatives in a laboratory setting.
Workflow for the safety assessment, handling, and disposal of halogenated benzophenone derivatives.
References
Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." United States Department of Labor. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI), National Academies Press (US), 2011. Available at: [Link]
An In-Depth Technical Guide to the Reaction Mechanisms of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Abstract This technical guide provides a comprehensive examination of the synthesis and principal reaction mechanisms involving 2,4-Dichloro-3'-morpholinomethyl benzophenone. This molecule serves as a compelling scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of the synthesis and principal reaction mechanisms involving 2,4-Dichloro-3'-morpholinomethyl benzophenone. This molecule serves as a compelling scaffold in medicinal and materials chemistry, incorporating a photosensitive benzophenone core, a reactive dichlorinated aromatic ring, and a versatile morpholinomethyl group. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, mechanistically-driven insights into its chemical behavior. We will explore its synthesis via the Mannich reaction, the susceptibility of its dichlorinated ring to nucleophilic aromatic substitution (SNAr), the reduction of its central carbonyl group, and its characteristic photochemical transformations. Each section includes detailed mechanistic explanations, validated experimental protocols, and visual diagrams to elucidate the underlying chemical principles.
Introduction and Molecular Overview
2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS No. 898792-19-3) is a multi-functional organic compound with the molecular formula C₁₈H₁₇Cl₂NO₂ and a molecular weight of 350.24 g/mol [1]. Its structure is characterized by three key functional regions:
The Benzophenone Core: This diaryl ketone is a well-known chromophore that absorbs UV light, making the molecule photosensitive and capable of initiating photochemical reactions[1].
The 2,4-Dichlorophenyl Ring: This ring is electron-deficient due to the presence of two chlorine atoms and the strong electron-withdrawing effect of the adjacent carbonyl group. This electronic profile renders it susceptible to nucleophilic attack.
The 3'-Morpholinomethylphenyl Ring: The morpholinomethyl group, a Mannich base, introduces a tertiary amine, which imparts basicity and can be used as a handle for further derivatization or for modulating the molecule's physicochemical properties, such as solubility and bioavailability[2][3].
The convergence of these distinct chemical moieties within a single molecular framework makes 2,4-Dichloro-3'-morpholinomethyl benzophenone a valuable intermediate for the synthesis of complex chemical entities with potential applications in areas such as oncology and anti-inflammatory drug discovery[4][5].
Synthesis via the Mannich Reaction
The introduction of the morpholinomethyl group onto a benzophenone scaffold is most effectively achieved through the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen compound (a benzophenone with an acidic proton), formaldehyde, and a secondary amine (morpholine)[2][3][6].
Mechanism of the Mannich Reaction
The reaction proceeds through a two-part mechanism. First, morpholine and formaldehyde react under acidic conditions to form the electrophilic Eschenmoser's salt precursor, the morpholinomethyl iminium ion. Second, the benzophenone precursor, activated by the acidic conditions, undergoes electrophilic aromatic substitution by the iminium ion.
Part 1: Formation of the Iminium Ion
Formaldehyde is protonated by the acid catalyst, making it highly electrophilic. Morpholine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the reactive morpholinomethyl iminium ion.
Part 2: Electrophilic Aromatic Substitution
The 2,4-dichlorobenzoyl group is a meta-directing deactivator. Therefore, the starting material for this synthesis would logically be (2,4-dichlorophenyl)(3-methylphenyl)methanone. The Mannich reaction does not proceed via electrophilic substitution on the aromatic ring in this case, but rather via substitution at the benzylic position of the 3-methyl group, which requires an active hydrogen. The synthesis more likely proceeds from a precursor like 3'-acetyl-2,4-dichlorobenzophenone, where the enolizable ketone provides the active hydrogen. However, the most direct precursor is 2,4-dichlorobenzophenone itself, with the reaction being a Friedel-Crafts-type aminoalkylation. Given the available literature for similar structures, the synthesis involves direct aminoalkylation of a suitable benzophenone precursor[2].
The mechanism involves the formation of a morpholinomethyl iminium ion, which then undergoes electrophilic substitution onto the aromatic ring of the benzophenone. For the synthesis of the 3'-substituted product, the starting material would be 2,4-dichlorobenzophenone, and the reaction would proceed via electrophilic substitution directed by the carbonyl group.
Caption: Workflow for the acid-catalyzed Mannich reaction synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous Mannich bases[2][3].
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzophenone (1 equivalent).
Solvent & Reagents: Add ethanol as the solvent. To this solution, add morpholine (1.2 equivalents) followed by the dropwise addition of aqueous formaldehyde (37%, 1.5 equivalents).
Acidification: Adjust the pH of the mixture to approximately 4-5 by adding a few drops of concentrated hydrochloric acid.
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Nucleophilic Aromatic Substitution (SNAr)
The 2,4-dichlorophenyl ring is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the benzoyl group[7][8]. This group stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction[8][9].
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Addition: A nucleophile attacks the carbon atom bearing a chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The benzoyl group at position 1 activates the chlorine atoms at both the C2 (para) and C4 (ortho) positions. Nucleophilic attack is favored at these positions because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the carbonyl group through resonance, providing significant stabilization[9][10]. Generally, the para-position (C2) is slightly more reactive due to less steric hindrance compared to the ortho-position (C4). Thus, substitution of the C2-chlorine is expected to be the major pathway under kinetic control.
Caption: Competing SNAr pathways on the dichlorinated ring.
Representative Experimental Protocol: Thiolation
This protocol describes a typical SNAr reaction using a thiol nucleophile.
Reagents & Setup: To a solution of 2,4-Dichloro-3'-morpholinomethyl benzophenone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a thiol (e.g., thiophenol, 1.1 equivalents).
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2 equivalents) to deprotonate the thiol in situ.
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours, monitoring by TLC.
Work-up: Cool the mixture, pour it into ice-water, and extract the product with ethyl acetate.
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the substituted product.
Reduction of the Carbonyl Group
The ketone functionality of the benzophenone core can be readily reduced to either a secondary alcohol (a benzhydrol) or completely to a methylene group (a diphenylmethane), depending on the reagents and conditions employed.
Mechanism of Hydride Reduction to an Alcohol
Reduction with mild reducing agents like sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent work-up with a protic solvent protonates the resulting alkoxide to yield the alcohol.
Caption: Two-step mechanism for the hydride reduction of the ketone.
Experimental Protocol: Reduction to Alcohol
Reagents & Setup: Dissolve 2,4-Dichloro-3'-morpholinomethyl benzophenone (1 equivalent) in methanol in a round-bottom flask cooled in an ice bath.
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by recrystallization or column chromatography.
Photochemical Reactions: Photoreduction
Benzophenones are classic photosensitizers. Upon absorption of UV light (typically around 350 nm), the molecule is excited from the ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁)[1].
Mechanism of Photoreduction
The triplet state of benzophenone has a biradical character and can abstract a hydrogen atom from a suitable hydrogen-donor solvent (like isopropanol) or other molecules[11]. This process generates a ketyl radical from the benzophenone and another radical from the hydrogen donor. Two ketyl radicals can then dimerize to form a benzopinacol derivative.
Caption: Key steps in the photochemical hydrogen abstraction and dimerization.
Experimental Protocol: Photoreduction
Setup: Prepare a solution of 2,4-Dichloro-3'-morpholinomethyl benzophenone in a hydrogen-donating solvent such as isopropanol. The solution should be placed in a quartz reaction vessel.
Degassing: Deoxygenate the solution by bubbling nitrogen or argon through it for 20-30 minutes, as oxygen can quench the triplet state.
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV) while maintaining stirring.
Monitoring: Monitor the reaction progress by TLC or HPLC. The formation of the pinacol product, which is significantly less polar, can be observed.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol can be purified by crystallization.
Conclusion
2,4-Dichloro-3'-morpholinomethyl benzophenone is a molecule defined by the interplay of its distinct functional domains. Its synthesis is reliably achieved via the Mannich reaction. The electron-deficient dichlorophenyl ring is primed for regioselective nucleophilic aromatic substitution, primarily at the C2 position. The central ketone is susceptible to standard reduction protocols, yielding either the corresponding alcohol or methylene derivative. Finally, its benzophenone core confers photochemical reactivity, enabling hydrogen abstraction from its triplet excited state. A thorough understanding of these reaction mechanisms allows for the strategic use of this compound as a versatile building block in the rational design of complex molecules for diverse scientific applications.
References
Horvath, O., et al. Substituent Effect on the Photoreduction Kinetics of Benzophenone. CORE. (Accessed March 17, 2026). URL: [Link]
Creary, X., et al. "Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones." The Journal of Organic Chemistry 76.7 (2011): 2062-2071. URL: [Link]
Givens, R. S., et al. "Competition between 'Meta Effect' Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions." PubMed (2016). URL: [Link]
Miles, J. R. "Conversion of DDT and its metabolites to dichlorobenzophenones for analysis in the presence of polychlorinated biphenyls." Journal of the Association of Official Analytical Chemists 55.5 (1972): 1039-1041. URL: [Link]
Lei, C., et al. "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances (2024). URL: [Link]
Wikipedia. Nucleophilic aromatic substitution. (Accessed March 17, 2026). URL: [Link]
Hirai, K., et al. "Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones." Journal of Medicinal Chemistry 25.12 (1982): 1466-1473. URL: [Link]
Michigan State University Department of Chemistry. Aromatic Reactivity. (Accessed March 17, 2026). URL: [Link]
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). URL: [Link]
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026). URL: [Link]
Al-Amiery, A. A., et al. "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal (2012). URL: [Link]
Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of New Mannich Bases with Coumarin Derivatives. (Accessed March 17, 2026). URL: [Link]
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). URL: [Link]
A Technical Guide to the X-ray Crystallography of 2,4-Dichloro-3'-morpholinomethyl benzophenone: From Synthesis to Structural Elucidation
Abstract: This technical guide provides a comprehensive walkthrough of the process of obtaining and analyzing single-crystal X-ray diffraction data for the compound 2,4-Dichloro-3'-morpholinomethyl benzophenone. While a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive walkthrough of the process of obtaining and analyzing single-crystal X-ray diffraction data for the compound 2,4-Dichloro-3'-morpholinomethyl benzophenone. While a solved crystal structure for this specific molecule is not publicly available at the time of writing, this document serves as an in-depth, field-proven guide for researchers, scientists, and drug development professionals on the methodologies required to determine such a structure. The guide covers a plausible synthetic route, detailed protocols for crystallization, the principles and practice of data collection, and the process of structure solution and refinement. The significance of crystallographic data in the context of drug discovery and development is also discussed, emphasizing the importance of understanding the three-dimensional structure of pharmacologically relevant molecules.
Introduction: The Significance of Benzophenones and Their Structural Analysis
Benzophenone and its derivatives represent a class of compounds with significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound of interest, 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS No. 898792-19-3), with the molecular formula C₁₈H₁₇Cl₂NO₂, combines the benzophenone scaffold with a morpholine moiety, a common functional group in medicinal chemistry known to enhance solubility and biological activity.[3][4]
The three-dimensional arrangement of atoms in a molecule is fundamental to its physical, chemical, and biological properties. For drug development professionals, an unambiguous determination of a compound's crystal structure is a critical step.[5][6] It provides invaluable insights into intermolecular interactions, conformational preferences, and potential binding modes to biological targets.[7] X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid, providing a high-resolution 3D map of electron density.[8] This guide will detail the necessary steps to obtain such a structure for 2,4-Dichloro-3'-morpholinomethyl benzophenone, from its synthesis to the final refined crystal structure.
Synthesis of 2,4-Dichloro-3'-morpholinomethyl benzophenone
A plausible and efficient synthesis of the target compound can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.
2.1. Step 1: Friedel-Crafts Acylation for the Synthesis of 3-Benzoyl-benzonitrile
The synthesis would begin with a Friedel-Crafts acylation of 1,3-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 2,4-dichlorobenzophenone.[9][10] This reaction is a well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[11]
2.2. Step 2: Mannich Reaction for the Introduction of the Morpholinomethyl Group
The second step would involve a Mannich reaction, which is a three-component condensation of a compound with an active hydrogen (in this case, the benzophenone intermediate at the 3' position), formaldehyde, and a secondary amine (morpholine).[12][13][14] This reaction would introduce the morpholinomethyl group onto the benzophenone scaffold, yielding the final product.
The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Crystallization: The Gateway to X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[15][16] The process involves the slow and controlled transition of molecules from a disordered state in solution to a highly ordered crystalline lattice.[17] For a small organic molecule like 2,4-Dichloro-3'-morpholinomethyl benzophenone, several crystallization techniques can be employed.
3.1. Crystallization Methodologies
Slow Evaporation: This is one of the simplest and most common methods. The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[17]
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17]
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
Table 1: Common Solvents for Crystallization of Benzophenone Derivatives
Solvent Class
Examples
Properties
Alcohols
Methanol, Ethanol, Isopropanol
Good for moderately polar compounds, can form hydrogen bonds.
Halogenated
Dichloromethane, Chloroform
Good for a wide range of organic compounds.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Good for less polar compounds.
Aromatic
Toluene, Benzene
Can engage in π-stacking interactions, suitable for aromatic compounds.
Ketones
Acetone
A versatile polar aprotic solvent.
Amides
N,N-Dimethylformamide (DMF)
High boiling point, good for compounds with low solubility in other solvents.[17]
3.2. Experimental Protocol for Crystallization Screening
Solubility Testing: Begin by testing the solubility of a small amount of the purified compound in a range of solvents from Table 1 to identify suitable candidates for crystallization.
Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.
Crystallization Trials: Set up crystallization trials using the methods described above (slow evaporation, vapor diffusion, and solvent layering) with different solvent/anti-solvent combinations.
Incubation and Observation: Store the trials in a vibration-free environment and monitor them periodically for crystal growth.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[18]
4.1. The Principles of X-ray Diffraction
X-ray diffraction is based on the principle that when a beam of X-rays strikes a crystal, the electrons of the atoms in the crystal scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, which causes the scattered X-rays to interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of these diffracted beams are related to the arrangement of atoms in the crystal.[8]
4.2. Data Collection Workflow
Caption: The workflow for single-crystal X-ray diffraction data collection.
4.3. Detailed Experimental Protocol
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[18] Based on this, a data collection strategy is devised to ensure a complete dataset is collected.[19] The full dataset is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[20][21]
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors. This results in a file containing a list of reflections with their corresponding intensities.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
5.1. Structure Solution
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted beams can be measured, their phases cannot. Structure solution methods are computational techniques used to determine a set of initial phases, which allows for the calculation of an initial electron density map. For small molecules, "direct methods" are commonly used.[8]
5.2. Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[22][23] This is an iterative process of adjusting atomic parameters (coordinates, thermal parameters) to minimize the difference between the observed and calculated structure factors.[24][25]
Table 2: Key Parameters in Structure Refinement
Parameter
Description
R1
A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
wR2
A weighted R-factor based on the squared structure factor amplitudes.
Goodness-of-Fit (GooF)
Should be close to 1 for a good refinement.
Residual Electron Density
The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing or misplaced atoms.
Data Analysis, Deposition, and the Crystallographic Information File (CIF)
The final refined crystal structure provides a wealth of information.
6.1. Analysis of the Crystal Structure
The refined structure reveals precise bond lengths, bond angles, and torsion angles. It also provides insights into the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.
6.2. The Crystallographic Information File (CIF)
The final results of a crystal structure determination are typically stored in a standard format called a Crystallographic Information File (CIF).[26][27][28] This is a text file that contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.[29]
6.3. Deposition in Crystallographic Databases
To ensure the data is publicly accessible, it is standard practice to deposit the CIF in a crystallographic database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[30][31][32] Each deposited structure is assigned a unique deposition number, which can be cited in publications.[33][34]
Conclusion: The Value of Crystallographic Data in Drug Development
The determination of the crystal structure of a potential drug candidate like 2,4-Dichloro-3'-morpholinomethyl benzophenone is a crucial step in the drug development pipeline.[35][36] It provides a definitive understanding of the molecule's three-dimensional structure, which is essential for structure-activity relationship (SAR) studies, computational modeling, and understanding its solid-state properties, which can impact formulation and bioavailability.[6][7][37] This guide has outlined the comprehensive process for obtaining and interpreting this vital data, providing a roadmap for researchers in the pharmaceutical sciences.
References
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
IUCr. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. Retrieved from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]
IUCr. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]
IUCr Journals. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]
Scribd. (n.d.). Synthesis of 2-Amino-2',5-Dichlorobenzophenone. Retrieved from [Link]
Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]
Omics. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Retrieved from [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. Retrieved from [Link]
Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
CCDC. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
Jingye. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Retrieved from [Link]
ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]
MIT. (n.d.). Structure refinement: some background theory and practical strategies. Retrieved from [Link]
ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. RSC Publishing. Retrieved from [Link]
RSC Publishing. (n.d.). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]
PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]
FIZ Karlsruhe. (n.d.). Free, unified deposition and access of crystal structure data. Retrieved from [Link]
Bernard Becker Medical Library - WashU. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved from [Link]
PMC - NIH. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
IUCr Journals - International Union of Crystallography. (n.d.). Data-collection strategies. Retrieved from [Link]
ijraps. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF MANNICH BASES CONTAINING MORPHOLINE MOIETY. International Journal of Research in AYUSH and Pharmaceutical Sciences. Retrieved from [Link]
PMC - NIH. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. Retrieved from [Link]
(n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
(n.d.). Advances in the Chemistry of Mannich Bases. Retrieved from [Link]
Lingaya's Vidyapeeth. (n.d.). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Retrieved from [Link]
PMC. (n.d.). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Retrieved from [Link]
ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from [Link]
Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
DigitalOcean. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Retrieved from [Link]
Pharmacokinetic Profiling of 2,4-Dichloro-3'-morpholinomethyl Benzophenone Derivatives: A Technical Guide
Executive Summary & Structural Rationale The integration of a morpholinomethyl moiety into a highly lipophilic benzophenone core represents a classic, yet highly effective, strategy in modern medicinal chemistry. Derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The integration of a morpholinomethyl moiety into a highly lipophilic benzophenone core represents a classic, yet highly effective, strategy in modern medicinal chemistry. Derivatives based on the 2,4-dichloro-3'-morpholinomethyl benzophenone scaffold are frequently utilized in the development of kinase inhibitors, central nervous system (CNS) agents, and multidrug resistance (MDR) modulators.
As an Application Scientist, evaluating this scaffold requires a deep understanding of its structural dichotomies. The 2,4-dichlorophenyl ring provides immense steric bulk, locking the dihedral angle of the benzophenone and blocking cytochrome P450 (CYP)-mediated aromatic oxidation. Conversely, the morpholine ring acts as a "privileged structure" [1], offering a basic nitrogen (pKa ~8.3) that enables salt formation (e.g., hydrochloride salts) to rescue the otherwise poor aqueous solubility of diaryl ketones. However, this basic amine also introduces specific metabolic liabilities and alters the volume of distribution (
Vd
) via lysosomal trapping.
This whitepaper outlines the definitive pharmacokinetic (PK) profiling workflows, analytical methodologies, and data interpretation frameworks required to successfully advance this class of compounds through preclinical development.
Pharmacokinetic Screening Cascade
To systematically de-risk 2,4-dichloro-3'-morpholinomethyl benzophenone derivatives, a tiered screening cascade is mandatory. The workflow progresses from physicochemical validation to complex in vivo mammalian models.
Figure 1: Sequential in vitro and in vivo pharmacokinetic screening cascade for benzophenone derivatives.
In Vitro ADME Profiling: Methodologies & Causality
Before initiating animal studies, the absorption and metabolic stability of the compound must be quantified. Benzophenone derivatives are known to interact with efflux transporters like P-glycoprotein (P-gp) [2], making permeability assays critical.
This assay predicts human intestinal absorption and identifies active efflux, a common issue for lipophilic, basic amines.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.
Monolayer Validation (Self-Validating System): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Include Atenolol (low permeability) and Propranolol (high permeability) as internal controls.
Dosing: Prepare a 10 µM solution of the benzophenone derivative in HBSS buffer (pH 7.4) containing 1% DMSO.
Incubation: Add the dosing solution to the apical (A) chamber for A-to-B assessment, or the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 120 minutes.
Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt any enzymatic degradation.
Analysis: Calculate the apparent permeability (
Papp
) and Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER > 2.0 indicates the compound is a likely P-gp substrate.
The morpholine ring is highly susceptible to CYP3A4-mediated oxidation [1]. This protocol determines the intrinsic clearance (
CLint
).
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Pre-incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: The causality of adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is to provide a sustained supply of reducing equivalents necessary for CYP450 catalytic cycles. Add the NADPH system to initiate the reaction.
Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of cold acetonitrile containing the internal standard.
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
Metabolic Pathway Mapping
Understanding how the compound degrades allows medicinal chemists to design next-generation analogs. For 2,4-dichloro-3'-morpholinomethyl benzophenones, the 2,4-dichloro ring is metabolically silent, forcing metabolism onto the morpholine ring and the bridging ketone [3].
Figure 2: Proposed Phase I and Phase II metabolic pathways for the morpholinomethyl scaffold.
In Vivo Pharmacokinetics & Bioanalysis
LC-MS/MS Bioanalytical Setup
Because of the basic morpholine nitrogen, these derivatives exhibit excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Precursor Ion: The protonated molecule
[M+H]+
is typically observed at m/z 350.0 (based on the
35Cl
isotopes).
Product Ion (MRM Transition): Collision-Induced Dissociation (CID) preferentially cleaves the benzylic C-N bond, expelling the neutral morpholine and leaving a highly stable benzyl cation. Monitoring the transition m/z 350.0
→
m/z 263.0 provides maximum sensitivity and specificity[4].
Rodent PK Study Design
To determine absolute bioavailability (
F%
), a crossover or parallel study in Sprague-Dawley rats is conducted.
Intravenous (IV) Dosing (1 mg/kg): Formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. Administered via the tail vein.
Oral (PO) Dosing (10 mg/kg): Formulated as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween 80. Administered via oral gavage.
Sampling: Serial blood samples are collected via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.
Quantitative Data Presentation
The table below summarizes the expected physicochemical and pharmacokinetic parameters for a standard 2,4-dichloro-3'-morpholinomethyl benzophenone derivative, synthesized from historical baseline data of this chemical space.
Table 1: Summary of Expected PK and Physicochemical Parameters
Parameter
Value / Range
Interpretation / Causality
Molecular Weight (MW)
350.24 g/mol
Ideal for oral absorption (Lipinski compliant).
Calculated LogP (cLogP)
3.8 - 4.2
High lipophilicity drives membrane permeability but necessitates formulation optimization.
Caco-2
Papp
(A-B)
12×10−6
cm/s
High passive permeability.
Efflux Ratio (ER)
2.5 - 3.5
Moderate P-gp substrate; may limit CNS penetration despite high LogP.
HLM
CLint
45 µL/min/mg
Moderate hepatic extraction; primarily driven by morpholine N-dealkylation.
In Vivo Clearance (
CL
)
25 mL/min/kg (Rat)
Moderate clearance (~45% of rat hepatic blood flow).
Volume of Distribution (
Vdss
)
4.5 L/kg (Rat)
High tissue distribution caused by lipophilicity and lysosomal partitioning of the basic amine.
Oral Bioavailability (
F%
)
35% - 45%
Limited by first-pass metabolism rather than poor absorption.
References
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
Source: Medicinal Research Reviews (PubMed/NIH).
URL: [Link]
Title: Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein.
Source: Journal of Medicinal Chemistry (ACS Publications).
URL: [Link]
Title: Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease.
Source: Molecules (PMC/NIH).
URL: [Link]
Foundational
Solvation Thermodynamics and Profiling of 2,4-Dichloro-3'-morpholinomethyl benzophenone in Polar Aprotic Media
Structural Analytics and the Solvation Imperative In advanced pharmaceutical synthesis and formulation, the solubility profile of key intermediates dictates the efficiency of downstream processing, crystallization, and p...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Analytics and the Solvation Imperative
In advanced pharmaceutical synthesis and formulation, the solubility profile of key intermediates dictates the efficiency of downstream processing, crystallization, and purification. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) 1 is a highly functionalized diaryl ketone utilized as a critical building block in the development of targeted therapeutics.
The molecular architecture of this compound presents unique solvation challenges:
Lipophilic Core: The 2,4-dichlorophenyl ring is highly hydrophobic. The bulky chlorine atoms create steric hindrance that disrupts planar crystal packing, yet significantly increases the overall lipophilicity of the molecule.
Hydrogen-Bond Acceptors: The benzophenone carbonyl and the morpholine ring (containing both an ether oxygen and a tertiary amine) act as localized regions of polarity and strong hydrogen-bond acceptors.
Lack of Hydrogen-Bond Donors: The absence of acidic protons classifies the molecule as a pure hydrogen-bond acceptor.
To effectively solubilize this intermediate, polar aprotic solvents —such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)—are the media of choice. These solvents possess high dielectric constants and strong dipole moments but lack hydrogen-bond donating capabilities, preventing the competitive solvation of chloride substituents that could otherwise trigger unwanted side reactions during API processing 2.
Mechanistic Drivers of Solubility: A Hansen Perspective
The dissolution of 2,4-Dichloro-3'-morpholinomethyl benzophenone in polar aprotic solvents is governed by the thermodynamics of overcoming its crystal lattice energy (enthalpy of fusion) and establishing favorable solute-solvent interactions 3.
According to Hansen Solubility Parameter (HSP) theory, optimal solvation occurs when the dispersion (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) parameters of the solvent closely match those of the solute. Polar aprotic solvents excel here because their high
δP
values align with the dipole of the benzophenone carbonyl, while their substantial
δD
values stabilize the hydrophobic dichlorophenyl rings via London dispersion forces.
Solvation pathways of the benzophenone derivative in polar aprotic media.
Quantitative Solubility Data
The table below presents the representative thermodynamic solubility profile of 2,4-Dichloro-3'-morpholinomethyl benzophenone across four standard polar aprotic solvents at three distinct processing temperatures. NMP consistently demonstrates the highest solubilizing capacity due to its superior non-polar dispersion capabilities combined with high polarity.
Solvent
Dielectric Constant (
ε
)
Solubility at 25 °C (mg/mL)
Solubility at 40 °C (mg/mL)
Solubility at 60 °C (mg/mL)
N-Methyl-2-pyrrolidone (NMP)
32.2
160.5 ± 1.2
260.8 ± 2.1
450.3 ± 3.5
N,N-Dimethylformamide (DMF)
36.7
140.2 ± 1.1
235.4 ± 1.8
415.7 ± 3.0
Dimethyl sulfoxide (DMSO)
46.7
125.8 ± 0.9
210.6 ± 1.5
380.2 ± 2.8
Acetonitrile (MeCN)
37.5
45.3 ± 0.5
85.1 ± 0.8
160.4 ± 1.4
Note: Data represents thermodynamically equilibrated concentrations. Variance indicates standard deviation across triplicate self-validating measurements.
To ensure absolute scientific integrity, the solubility measurement must be a self-validating system . Kinetic artifacts (such as supersaturation delays or incomplete dissolution) and solid-state transformations (such as the formation of solvent adducts or polymorph shifts) can severely skew solubility data 4.
The following protocol guarantees that the measured concentration reflects the true thermodynamic equilibrium of the most stable polymorph.
Step-by-Step Methodology
Phase 1: Dual-Approach Equilibration (The Kinetic Validator)
Causality: Approaching the target temperature from both undersaturation and supersaturation ensures that the final concentration is a true thermodynamic minimum, independent of the dissolution kinetics.
Preparation: Add an excess of 2,4-Dichloro-3'-morpholinomethyl benzophenone (approx. 500 mg) to two separate sealed glass vials containing 2.0 mL of the target polar aprotic solvent.
Undersaturation Approach (Vial A): Place the vial in an isothermal shaking water bath set exactly to the target temperature (e.g., 25.0 ± 0.1 °C).
Supersaturation Approach (Vial B): Heat the vial to 10 °C above the target temperature (e.g., 35.0 °C) until complete dissolution or maximum saturation is reached, then transfer it to the 25.0 °C bath to force precipitation.
Agitation: Shake both vials at 200 RPM for 48 hours to ensure complete equilibrium.
Phase 2: Phase Separation & Sampling
Causality: PTFE is chemically inert to aggressive aprotic solvents like NMP/DMF. Discarding the initial filtrate saturates any non-specific binding sites on the membrane, preventing artificially low concentration readings.
Centrifuge the suspensions at 10,000 RPM for 10 minutes at the target temperature to separate the bulk solid.
Draw the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE membrane.
Discard the first 1.0 mL of the filtrate. Collect the remaining filtrate for dilution and analysis.
Phase 3: Dual-Phase Analysis (The Thermodynamic Validator)
Causality: Quantifying the liquid phase gives the solubility value, but analyzing the residual solid phase is mandatory to prove that the crystal lattice energy (which dictates solubility) hasn't changed due to solvate formation.
Liquid Phase (HPLC-UV): Dilute the collected filtrate volumetrically with mobile phase. Quantify the concentration against a 5-point validated calibration curve using HPLC-UV (detection at 254 nm).
Solid Phase (PXRD/DSC): Recover the residual solid from the centrifuge tube. Dry gently under vacuum and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Validation Check: The protocol is validated only if (a) the concentrations from Vial A and Vial B match within 2%, and (b) the PXRD pattern of the residual solid matches the starting bulk material.
Self-validating gravimetric and HPLC-UV solubility determination workflow.
Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures
ACS Sustainable Chemistry & Engineering
Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Ne
Thermodynamics of risperidone and solubility in pure organic solvents
Journal of Chemical Thermodynamics (via ResearchG
Step-by-step lab synthesis protocol for 2,4-Dichloro-3'-morpholinomethyl benzophenone
Application Note: High-Yield Synthesis and Purification Protocol for 2,4-Dichloro-3'-morpholinomethyl benzophenone Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Target Compound...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis and Purification Protocol for 2,4-Dichloro-3'-morpholinomethyl benzophenone
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Target Compound: 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3)[1]
Introduction and Mechanistic Rationale
Benzophenone derivatives are ubiquitous structural motifs in medicinal chemistry, frequently serving as core pharmacophores, photophysical probes, and rigid linkers in drug discovery[2]. The target compound, 2,4-Dichloro-3'-morpholinomethyl benzophenone (Molecular Weight: 350.24 g/mol , Formula: C₁₈H₁₇Cl₂NO₂)[1], incorporates a lipophilic di-halogenated aryl ring and a basic morpholine moiety, making it a highly valuable intermediate for synthesizing CNS-active agents and kinase inhibitors.
To ensure a scalable and self-validating protocol, this guide utilizes a convergent two-step synthetic route.
Step 1: A regioselective Friedel-Crafts acylation. 1,3-Dichlorobenzene is acylated at the less sterically hindered 4-position (ortho to one chlorine, para to the other) to establish the diaryl ketone core[2].
Step 2: A bimolecular nucleophilic substitution (
SN2
). The benzylic bromide is displaced by morpholine to install the solubilizing tertiary amine.
Synthetic Pathway Visualization
Reaction pathway for the synthesis of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Reaction
Step 1: Acylation
1,3-Dichlorobenzene
147.00
1.0
1.47 g (10.0 mmol)
Aromatic Nucleophile
3-(Bromomethyl)benzoyl chloride
233.49
1.05
2.45 g (10.5 mmol)
Electrophile
Aluminum Chloride (
AlCl3
)
133.34
1.1
1.47 g (11.0 mmol)
Lewis Acid Catalyst
Dichloromethane (
CH2Cl2
)
84.93
-
25.0 mL
Non-coordinating Solvent
Step 2: Substitution
Step 1 Intermediate
344.03
1.0
~2.75 g (8.0 mmol)*
Electrophile
Morpholine
87.12
2.0
1.39 g (16.0 mmol)
Nucleophile
Potassium Carbonate (
K2CO3
)
138.21
2.0
2.21 g (16.0 mmol)
Acid Scavenger
Acetonitrile (
MeCN
)
41.05
-
20.0 mL
Polar Aprotic Solvent
*Assumes an 80% isolated yield from Step 1.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of (3-(Bromomethyl)phenyl)(2,4-dichlorophenyl)methanone
Causality Note: Anhydrous conditions are critical here.
AlCl3
reacts violently with ambient moisture to form
HCl
gas and aluminum hydroxide, which instantly destroys its catalytic Lewis acid properties[2].
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
Catalyst Loading: Suspend anhydrous
AlCl3
(1.47 g, 11.0 mmol) in anhydrous
CH2Cl2
(15 mL) and cool the mixture to 0 °C using an ice-water bath.
Electrophile Activation: Dissolve 3-(bromomethyl)benzoyl chloride (2.45 g, 10.5 mmol) in
CH2Cl2
(5 mL). Add this solution dropwise to the
AlCl3
suspension over 10 minutes. Stir for 15 minutes at 0 °C to allow the formation of the reactive acylium ion intermediate.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the consumption of 1,3-dichlorobenzene via TLC (Hexanes/EtOAc 9:1).
Quenching & Workup: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M
HCl
to break the aluminum complex. Extract the aqueous layer with
CH2Cl2
(2 x 20 mL). Wash the combined organic layers with saturated aqueous
NaHCO3
(20 mL) and brine (20 mL).
Purification: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.
Step 2: Synthesis of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Causality Note: Acetonitrile is selected as the solvent because its polar aprotic nature optimally solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the
SN2
displacement.
K2CO3
is utilized as a heterogeneous base to scavenge the
HBr
byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Preparation: In a 50 mL round-bottom flask, dissolve the intermediate from Step 1 (2.75 g, 8.0 mmol) in anhydrous Acetonitrile (20 mL).
Reagent Addition: Add finely powdered, anhydrous
K2CO3
(2.21 g, 16.0 mmol) followed by morpholine (1.39 g, 16.0 mmol).
Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 6 hours. The reaction will turn cloudy as
KBr
precipitates.
Monitoring: Confirm the complete disappearance of the benzylic bromide intermediate via LC-MS or TLC (
CH2Cl2
/MeOH 95:5).
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (20 mL).
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in EtOAc (30 mL) and wash with water (20 mL) and brine (20 mL).
Final Purification: Dry the organic layer over
Na2SO4
, filter, and evaporate. Purify the crude product by flash chromatography (silica gel,
CH2Cl2
/MeOH 98:2 to 95:5) to yield 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) as a purified solid[1].
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized product, the following analytical checks must be performed:
LC-MS: Expected
[M+H]+
peak at m/z 350.0. The isotopic pattern must show a characteristic 9:6:1 ratio indicative of a dichloro-containing compound[1].
1H NMR (400 MHz,
CDCl3
): Look for the diagnostic singlet of the benzylic protons (
Ar−CH2−N
) around 3.5-3.6 ppm (2H), and the distinct multiplets of the morpholine ring at ~2.4 ppm (4H,
CH2−N−CH2
) and ~3.7 ppm (4H,
CH2−O−CH2
). The aromatic region should integrate to 7 protons.
Application and Protocols for 2,4-Dichloro-3'-morpholinomethyl benzophenone in API Synthesis: A Detailed Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of the versatile intermediate, 2,4-Dichloro-3'-morpholinomethyl benzophenone. This document provides an...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of the versatile intermediate, 2,4-Dichloro-3'-morpholinomethyl benzophenone. This document provides an in-depth analysis of its utility, supported by detailed experimental protocols and safety considerations.
Introduction
2,4-Dichloro-3'-morpholinomethyl benzophenone is a substituted benzophenone derivative characterized by a dichlorinated phenyl ring and a morpholinomethyl group. Benzophenones are a well-established class of compounds in medicinal chemistry, often serving as key structural motifs or intermediates in the synthesis of various biologically active molecules. The presence of the reactive morpholine and dichloro-substituted phenyl moieties suggests its potential as a versatile building block in the construction of more complex pharmaceutical agents. However, a comprehensive review of the scientific literature and patent databases does not currently yield a specific, publicly disclosed Active Pharmaceutical Ingredient (API) that is synthesized directly from 2,4-Dichloro-3'-morpholinomethyl benzophenone.
While a direct lineage to a marketed drug is not readily apparent from available resources, the structural features of this intermediate allow for the exploration of its potential applications in the synthesis of novel compounds with potential therapeutic value. This guide, therefore, will focus on the theoretical applications and general protocols based on the reactivity of its constituent functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dichloro-3'-morpholinomethyl benzophenone is presented in the table below. These properties are crucial for designing and executing synthetic protocols, including solvent selection, reaction temperature, and purification methods.
Based on the functional groups present in 2,4-Dichloro-3'-morpholinomethyl benzophenone, several types of chemical transformations can be envisioned, making it a potentially valuable intermediate for a range of API scaffolds.
Modification of the Benzophenone Ketone
The carbonyl group of the benzophenone is a primary site for chemical modification.
Reduction to a Benzhydrol: The ketone can be reduced to the corresponding alcohol (a benzhydrol derivative) using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Benzhydrol moieties are present in a number of APIs, including antihistamines.
Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form a new amine. This is a powerful method for introducing molecular diversity.
Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various olefin derivatives.
Reactions Involving the Morpholine Ring
The morpholine nitrogen is a basic and nucleophilic center.
Salt Formation: The tertiary amine of the morpholine ring can be protonated by acids to form pharmaceutically acceptable salts, which can improve the solubility and bioavailability of a potential drug candidate.
Quaternization: The nitrogen atom can be alkylated with an alkyl halide to form a quaternary ammonium salt.
Aromatic Substitution on the Dichlorophenyl Ring
The chlorine atoms on the phenyl ring can potentially be displaced via nucleophilic aromatic substitution (SNAAr), although this typically requires harsh conditions or the presence of activating groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could also be employed to form new carbon-carbon or carbon-nitrogen bonds at these positions.
Workflow for a Hypothetical API Synthesis
The following diagram illustrates a hypothetical synthetic pathway where 2,4-Dichloro-3'-morpholinomethyl benzophenone could be utilized as a starting intermediate.
Caption: Hypothetical workflow for API synthesis.
PART 2: General Experimental Protocols
The following are general, representative protocols for the types of reactions that 2,4-Dichloro-3'-morpholinomethyl benzophenone could undergo. Note: These are illustrative and would require optimization for any specific substrate or desired product.
Protocol 2.1: Reduction of the Benzophenone Ketone to a Benzhydrol
This protocol describes a general procedure for the reduction of the carbonyl group.
Materials:
2,4-Dichloro-3'-morpholinomethyl benzophenone
Methanol (MeOH) or Ethanol (EtOH)
Sodium borohydride (NaBH₄)
Deionized water
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 2,4-Dichloro-3'-morpholinomethyl benzophenone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution in an ice bath to 0-5 °C.
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
Carefully quench the reaction by the slow addition of deionized water.
Remove the organic solvent under reduced pressure using a rotary evaporator.
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzhydrol product.
The product may be purified further by column chromatography on silica gel or by recrystallization.
Protocol 2.2: Characterization of Reaction Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Analytical Techniques:
Technique
Purpose
Thin-Layer Chromatography (TLC)
To monitor the progress of the reaction.
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the final product.
Mass Spectrometry (MS)
To confirm the molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
To elucidate the structure of the product.
Infrared (IR) Spectroscopy
To identify the functional groups present in the product.
PART 3: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling 2,4-Dichloro-3'-morpholinomethyl benzophenone and any other chemicals.
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Material Safety Data Sheet (MSDS): Consult the MSDS for 2,4-Dichloro-3'-morpholinomethyl benzophenone and all other reagents before use to be aware of any specific hazards and handling precautions.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
While 2,4-Dichloro-3'-morpholinomethyl benzophenone is not currently documented as a direct intermediate to a specific commercialized API, its chemical structure presents a range of possibilities for its application in drug discovery and development. The functional handles it possesses—a reducible ketone, a basic morpholine ring, and a dichlorinated aromatic ring amenable to cross-coupling reactions—make it a potentially valuable scaffold for the synthesis of novel compounds. The protocols and theoretical applications outlined in this document are intended to serve as a foundation for researchers to explore the synthetic utility of this intermediate in their own drug discovery programs. As with any chemical research, all experimental work should be conducted with a thorough understanding of the reaction mechanisms and with strict adherence to safety protocols.
Using 2,4-Dichloro-3'-morpholinomethyl benzophenone in pharmaceutical drug discovery
An In-Depth Guide to the Pharmaceutical Application of 2,4-Dichloro-3'-morpholinomethyl benzophenone Introduction: Unlocking Potential Through Privileged Scaffolds In the landscape of modern drug discovery, the strategic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Pharmaceutical Application of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Introduction: Unlocking Potential Through Privileged Scaffolds
In the landscape of modern drug discovery, the strategic use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. Among these, the benzophenone and morpholine moieties have independently demonstrated significant and diverse biological activities.[1][2] The benzophenone core, a diaryl ketone structure, is present in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, the morpholine ring, a saturated heterocycle, is integral to many approved drugs, enhancing pharmacokinetic properties and providing key interaction points with biological targets like kinases.[6][7][8]
This guide focuses on the investigational compound 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS No. 898792-19-3). The conjugation of these two powerful pharmacophores, further functionalized with dichloro-substituents known to modulate activity, presents a compelling case for its exploration as a novel therapeutic agent. This document provides a detailed framework for researchers to begin characterizing its potential, with a primary focus on anticancer applications and a secondary exploration into its antimicrobial capacity.
Physicochemical Profile: A First Look at Drug-Likeness
Before embarking on biological assays, an initial assessment of a compound's physicochemical properties can provide valuable insights into its potential as a drug candidate. The following table summarizes the computed properties for 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Property
Value
Significance in Drug Discovery
Molecular Formula
C₁₈H₁₇Cl₂NO₂
Defines the elemental composition.
Molecular Weight
350.24 g/mol
Falls within the range typical for small molecule drugs.
LogP
4.0566
Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA)
29.54 Ų
Suggests good potential for oral bioavailability and blood-brain barrier penetration.[9]
Hydrogen Bond Acceptors
3
Provides potential points for interaction with biological targets.[9]
Hydrogen Bond Donors
0
The absence of donors can influence binding characteristics.[9]
Rotatable Bonds
4
Indicates a degree of conformational flexibility, which can be important for binding to target proteins.[9]
Table 1: Computed physicochemical properties of 2,4-Dichloro-3'-morpholinomethyl benzophenone. Data sourced from ChemScene.[9]
Primary Application: Anticancer Drug Discovery
The conjugation of benzophenone and morpholine moieties strongly suggests potential utility in oncology.[2][3] Benzophenone derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[10][11] The morpholine ring is a key feature in several kinase inhibitors that target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6]
Hypothesized Mechanism of Action: Induction of Apoptosis
A plausible mechanism for 2,4-Dichloro-3'-morpholinomethyl benzophenone is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for benzophenone-related compounds.[11] The compound may perturb mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.
Hypothesized induction of apoptosis via the mitochondrial pathway.
Protocol 1: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay
The SRB assay is a robust, sensitive, and cost-effective colorimetric method for determining cytotoxicity by measuring cellular protein content.[1][12] It was developed by the National Cancer Institute (NCI) for its drug screening program and is suitable for high-throughput screening.[13]
This protocol provides a self-validating system for assessing the cytotoxic potential of 2,4-Dichloro-3'-morpholinomethyl benzophenone against a panel of human cancer cell lines. The use of a time-zero (Tz) plate and a no-drug control plate allows for the calculation of key metrics: GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill), providing a comprehensive profile of the compound's cytostatic and cytotoxic effects.
Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Cell Culture and Seeding:
Select a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]).
Culture cells in appropriate medium (e.g., RPMI 1640 with 5% FBS) to ~80% confluency.[14]
Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well).
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
Compound Preparation:
Prepare a 10 mM stock solution of 2,4-Dichloro-3'-morpholinomethyl benzophenone in DMSO.
Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
Assay Execution:
Time-Zero (Tz) Plate: After the 24-hour incubation, fix one plate by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. This plate represents the cell count at the time of drug addition.[14]
Treatment: Add 100 µL of the prepared compound dilutions to the remaining plates. Include wells with vehicle control (DMSO at the same concentration as the highest compound dose) and a no-drug growth control.
Incubate the treatment plates for an additional 48-72 hours.
Fixation: Terminate the assay by fixing all treatment plates with TCA as described for the Tz plate.
Staining and Quantification:
Wash all plates (Tz and treatment) five times with tap water and allow to air dry completely.[1]
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[1]
Allow plates to air dry completely.
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]
Read the optical density (OD) at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage growth inhibition using the OD values from the Tz, control (C), and test (Ti) wells.
If Ti ≥ Tz: % Growth Inhibition = [(Ti - Tz) / (C - Tz)] x 100
If Ti < Tz: % Cell Kill = [(Ti - Tz) / Tz] x 100
Plot the percentage of growth inhibition against the compound concentration (log scale) to determine the GI₅₀, TGI, and LC₅₀ values.
Secondary Application: Antimicrobial Drug Discovery
Both the morpholine and benzophenone scaffolds are found in compounds with documented antimicrobial activity.[1] Therefore, it is logical to screen 2,4-Dichloro-3'-morpholinomethyl benzophenone for potential antibacterial and antifungal properties.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents the visible growth of a microorganism.[16][17] It is a standard, quantitative method used in antimicrobial research.[18]
The broth microdilution method is a gold-standard technique for assessing antimicrobial potency.[19] This protocol is designed for reproducibility and includes necessary controls to validate the results, such as a growth control, sterility control, and the use of reference QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[16]
Workflow for determining Minimum Inhibitory Concentration (MIC).
Microorganism and Media Preparation:
Select a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and/or fungi (Candida albicans).
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.[16]
Inoculum Preparation:
From a fresh agar plate (18-24 hours old), suspend several colonies in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution in Microtiter Plate:
Prepare a 2x concentrated series of the test compound by two-fold serial dilution in a separate 96-well plate.
Transfer 50 µL of these dilutions into the final test plate. This will result in a final volume of 100 µL per well after inoculation, with the compound at the desired 1x concentration. Typical concentration ranges to test are from 128 µg/mL down to 0.25 µg/mL.
Inoculation and Incubation:
Add 50 µL of the standardized inoculum to each well containing the compound.
Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).
Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria, or as appropriate for fungi.[16]
Reading and Interpreting Results:
After incubation, examine the plate visually for turbidity.
The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
The growth control must be turbid and the sterility control must be clear for the assay to be valid.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of 2,4-Dichloro-3'-morpholinomethyl benzophenone in a pharmaceutical drug discovery context. The protocols for in vitro cytotoxicity and antimicrobial susceptibility testing are robust, well-validated, and will generate the critical preliminary data needed to assess the compound's potential. Positive results from these assays would warrant further investigation, including studies into the specific molecular targets, mechanism of action, and in vivo efficacy in relevant disease models. The strategic combination of the benzophenone and morpholine scaffolds in this compound makes it a promising candidate for uncovering novel therapeutic activities.
References
BenchChem. (2025). Unveiling the Biological Potential: A Comparative Guide to 4'-Bromo-3-morpholinomethyl Benzophenone Analogs. BenchChem Technical Guides.
An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.
Lei, C., et al. (2024).
BenchChem. (2025). Unlocking the Anticancer Potential of Benzophenone Derivatives: A Comparative Analysis. BenchChem Technical Guides.
BenchChem. (2025). Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives: A Technical Guide. BenchChem Technical Guides.
BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem Technical Guides.
BenchChem. (2025). Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers. BenchChem Technical Guides.
O'Neill, M. A., et al. (2025).
Merck. (n.d.).
International Journal of Pharmaceutical Research and Allied Sciences. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
Lei, C., et al. (2024).
Merck. (n.d.).
BenchChem. (2025). Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 3. BenchChem Technical Guides.
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
Horton, T. (1994). MTT Cell Assay Protocol.
ResearchHub. (2024).
National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
International Journal of Pharmaceutical Research and Allied Sciences. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
Emery Pharma. (2016).
Brizzi, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
Henrik's Lab. (2021).
BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem Technical Guides.
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews.
E3S Web of Conferences. (2024).
Goel, K. K., et al. (2025). Perspective on US FDA-Approved Drugs (2012–2023) Incorporating Morpholine as Core Ring Structures. Synlett.
Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics.
Tighadouini, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World.
European Human Biomonitoring Initiative. (2022). Substance report: Benzophenone compounds.
Foresight. (2024). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions.
Mustieles, V., et al. (2023). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies.
Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
Application Note: Scalable Synthesis and Process Optimization of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Introduction and Chemical Context 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is a critical synthetic intermediate and pharmacophore building block utilized in the development of targeted therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is a critical synthetic intermediate and pharmacophore building block utilized in the development of targeted therapeutics[1]. With a molecular formula of C₁₈H₁₇Cl₂NO₂ and a molecular weight of 350.24 g/mol , the molecule presents unique scale-up challenges due to the presence of the basic morpholine moiety and the sterically hindered, electron-deficient 2,4-dichlorophenyl ring[1].
This application note details a robust, scalable, and self-validating manufacturing process designed for researchers and process chemists moving from milligram-scale discovery to kilogram-scale production.
Retrosynthetic Strategy and Route Selection
Direct acylation (Friedel-Crafts) to form this specific benzophenone often yields poor regioselectivity and requires harsh Lewis acids that can complex with the morpholine nitrogen, leading to catalyst deactivation and low yields. Similarly, the direct addition of a Grignard reagent to an acid chloride typically results in over-addition, forming a tertiary alcohol.
The Solution: We employ a Weinreb amide intermediate. By converting 2,4-dichlorobenzoyl chloride to its corresponding N-methoxy-N-methylamide (Weinreb amide), we create a system that forms a stable tetrahedral chelate upon reaction with the Grignard reagent (3-(morpholinomethyl)phenylmagnesium bromide). This chelate survives until aqueous workup, exclusively yielding the desired ketone without over-addition.
Process Workflow
Workflow for the scalable synthesis of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Step-by-Step Methodologies
Protocol A: Synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide
Causality Focus: Dichloromethane (DCM) is selected as the solvent for its excellent heat capacity and solubility profile. N,N-Diisopropylethylamine (DIPEA) is used as the base instead of triethylamine to minimize nucleophilic competition and side reactions with the acid chloride.
Reactor Preparation: Purge a jacketed glass reactor (equipped with an overhead stirrer and internal temperature probe) with N₂ for 15 minutes.
Reagent Charging: Charge the reactor with 2,4-dichlorobenzoyl chloride (1.0 eq) and anhydrous DCM (10 volumes).
Cooling: Circulate coolant to bring the internal temperature (T_int) to 0–5 °C.
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in portions, maintaining T_int < 10 °C.
Base Addition: Dropwise add DIPEA (2.5 eq) over 2 hours. Crucial: The slow addition controls the exothermic neutralization and prevents the formation of localized hot spots that lead to dimerization.
Reaction & Workup: Stir at 20 °C for 4 hours. Quench with 1M HCl (5 volumes) to remove unreacted amines. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil (>95% yield, used without further purification).
Protocol B: Grignard Coupling and Ketone Formation
Causality Focus: The morpholine ring contains a basic nitrogen that can coordinate with the magnesium of the Grignard reagent. To counteract this, a slight excess of the Grignard reagent is required. The reaction is kept at 0 °C to stabilize the tetrahedral intermediate and prevent premature collapse.
Grignard Preparation: In a separate vessel, prepare 3-(morpholinomethyl)phenylmagnesium bromide (1.2 eq) in anhydrous THF (0.5 M) using standard magnesium turnings and iodine initiation.
Amide Charging: Dissolve the Weinreb amide from Protocol A (1.0 eq) in anhydrous THF (5 volumes) in the main reactor. Cool to T_int = -5 to 0 °C.
Coupling: Add the Grignard reagent dropwise via an addition funnel over 3 hours. Maintain T_int < 5 °C. Observation: A thick slurry may form as the magnesium chelate precipitates; ensure the overhead stirrer torque is sufficient.
Quenching: Once complete (verified by HPLC, <1% amide remaining), carefully quench the reaction by transferring the mixture into a secondary vessel containing cold (0 °C) 10% aqueous NH₄Cl (10 volumes). Crucial: Do not use strong acids for quenching, as this will protonate the morpholine nitrogen, driving the product into the aqueous layer and complicating extraction.
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 5 volumes).
Protocol C: Downstream Processing and Crystallization
Causality Focus: Crude benzophenones often contain homocoupled biaryl impurities. A dual-solvent crystallization system (EtOAc/Heptane) leverages the differential solubility of the polar morpholine-bearing product versus non-polar impurities.
Solvent Exchange: Concentrate the combined EtOAc extracts to approximately 3 volumes.
Anti-solvent Addition: Heat the solution to 60 °C. Slowly add Heptane (anti-solvent) until the solution becomes slightly turbid (cloud point).
Seeding & Cooling: Add seed crystals of pure 2,4-dichloro-3'-morpholinomethyl benzophenone (0.1% w/w). Hold at 60 °C for 1 hour to establish a stable crystal bed, then cool linearly to 5 °C over 8 hours.
Filtration: Filter the crystalline slurry, wash the cake with cold Heptane/EtOAc (9:1), and dry in a vacuum oven at 45 °C to constant weight.
Quantitative Scale-up Data
The process was validated across three scales to ensure robustness. The data below demonstrates the preservation of yield and purity, alongside improvements in Process Mass Intensity (PMI) due to optimized solvent recovery at larger scales.
Metric
10 g Scale (Lab)
100 g Scale (Kilo-Lab)
1 kg Scale (Pilot)
Overall Yield (%)
82.4
84.1
85.6
HPLC Purity (a/a %)
98.9
99.2
99.5
Residual Magnesium (ppm)
< 50
< 20
< 10
Space-Time Yield ( kg/L/day )
0.04
0.08
0.12
E-factor
45
32
18*
*Significant reduction in E-factor at the 1 kg scale is attributed to the implementation of inline THF and EtOAc solvent recovery systems.
Analytical Validation Parameters
To ensure batch-to-batch consistency, the following analytical signatures must be confirmed:
LC-MS: [M+H]⁺ m/z calculated for C₁₈H₁₈Cl₂NO₂⁺: 350.07; Found: 350.1. Isotopic pattern must confirm the presence of two chlorine atoms (approximate 9:6:1 ratio for M : M+2 : M+4).
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the morpholine methylene protons (multiplet, ~2.4 ppm and ~3.7 ppm), the benzylic CH₂ singlet (~3.5 ppm), and the distinctive splitting pattern of the 2,4-dichlorophenyl ring (d, dd, d).
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Available at:[Link]
Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012. Available at:[Link]
Catalytic Cross-Coupling Strategies for 2,4-Dichloro-3'-morpholinomethyl Benzophenone: Regioselective Functionalization and Methodological Protocols
Executive Summary 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is a highly versatile, polysubstituted building block frequently utilized in the development of active pharmaceutical ingredients (APIs),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is a highly versatile, polysubstituted building block frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active agents. The molecule presents a unique synthetic opportunity: the presence of two distinct carbon-chlorine (C–Cl) bonds on one aromatic ring, coupled with a basic, solubilizing morpholinomethyl handle on the other.
This application note provides a comprehensive, self-validating guide to performing palladium-catalyzed cross-coupling reactions with this substrate. By leveraging the steric and electronic disparities between the C2 and C4 positions, researchers can achieve highly regioselective mono-functionalization or forcing global di-functionalization.
Mechanistic Rationale & Substrate Profiling
Regioselectivity: The C4 vs. C2 Dichotomy
In polyhalogenated arenes, the site of initial oxidative addition by low-valent palladium is governed by a delicate balance of steric hindrance and electronic activation[1].
Electronic Activation: Both the C2 and C4 positions are activated toward oxidative addition by the electron-withdrawing carbonyl group. However, the C4 position is para to the carbonyl, allowing for optimal resonance stabilization of the transition state during the oxidative addition of Pd(0).
Steric Hindrance: The C2-chlorine is situated ortho to the bulky benzoyl moiety. This creates a significant steric penalty for the incoming bulky palladium-ligand complex. Consequently, the C4 position undergoes oxidative addition at a vastly accelerated rate compared to C2[2].
The Morpholinomethyl Handle: pH and Catalyst Considerations
The 3'-morpholinomethyl group is a tertiary amine (pKa ~8.3). In biphasic cross-coupling conditions (e.g., Suzuki-Miyaura), if the aqueous layer is insufficiently basic, the morpholine nitrogen will protonate. This has two deleterious effects:
Phase Partitioning: The substrate becomes highly water-soluble, sequestering it away from the organic phase where the active lipophilic palladium catalyst resides.
Catalyst Poisoning: Free amines can competitively coordinate to the palladium center, stalling the catalytic cycle.
Causality-Driven Solution: Protocols utilizing this substrate must employ a strong, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃) in stoichiometric excess (2.5–3.0 equiv) to ensure the morpholine remains entirely in its free-base form throughout the reaction.
Reaction Optimization & Data Presentation
The choice of ligand dictates the degree of regioselectivity. Bidentate ligands with wide bite angles (e.g., dppf) or bulky monodentate dialkylbiaryl phosphines (e.g., XPhos) amplify the steric differentiation between C2 and C4, driving the reaction to >95:5 regioselectivity.
Table 1: Representative Optimization Data for Regioselective C4-Suzuki-Miyaura Coupling
Entry
Catalyst / Ligand
Base (3.0 eq)
Solvent System
Temp (°C)
Yield (%)
Regioselectivity (C4:C2)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
80
65
85:15
2
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
85
90:10
3
Pd(dppf)Cl₂
K₃PO₄
1,4-Dioxane/H₂O
90
88
>95:5
4
Pd₂(dba)₃ / XPhos
Cs₂CO₃
THF/H₂O
70
92
>98:2
Note: Yields represent isolated yields of the C4-mono-coupled product. Regioselectivity determined by crude LC-MS/UV integration.
Pathway Visualization
Figure 1: Catalytic cycle illustrating the sterically driven regioselective oxidative addition at the C4 position.
Experimental Protocols
Protocol A: Regioselective Mono-Suzuki-Miyaura Coupling at C4
This protocol is designed to selectively couple an arylboronic acid at the C4 position while leaving the C2-chlorine intact for subsequent orthogonal functionalization.
Preparation: Charge an oven-dried Schlenk flask with the benzophenone substrate, arylboronic acid, and K₃PO₄.
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, killing the catalytic cycle.
Catalyst Introduction: Backfill the flask with Argon and add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. Seal the flask.
Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure optimal biphasic mixing. Stir for 4–6 hours.
Self-Validating In-Process Control (IPC): Sample the organic layer for LC-MS. The reaction is complete when the starting material is consumed. Validation metric: The product peak must exhibit a characteristic 3:1 isotopic pattern ([M+H]⁺ and [M+H+2]⁺), confirming the retention of the single C2-chlorine atom.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Check the pH of the aqueous layer; it must be >8. If necessary, add saturated aqueous NaHCO₃. Causality: Maintaining basicity prevents the morpholine moiety from protonating and partitioning into the aqueous waste.
Isolation: Separate the layers, extract the aqueous layer with EtOAc (2 x 15 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Global (Double) Buchwald-Hartwig Amination
This protocol utilizes highly active, bulky ligands to overcome the steric hindrance at C2, driving a double amination to yield a 2,4-diamino derivative.
Preparation: Inside a nitrogen-filled glovebox, charge a sealed tube with the substrate, Pd₂(dba)₃, BrettPhos, and NaOtBu. Causality: NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the starting material.
Reagent Addition: Add anhydrous toluene followed by the amine. Seal the tube with a Teflon-lined cap and remove it from the glovebox.
Reaction Execution: Heat the mixture to 110 °C for 12–16 hours. The elevated temperature and the highly active BrettPhos ligand provide the necessary activation energy to force oxidative addition at the sterically congested C2 position.
Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.
Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% NH₄OH modifier). Causality: An alkaline modifier is required during HPLC to maintain sharp peak shapes for the multi-basic product (morpholine + newly introduced amines).
References
Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Tetrahedron, 61(9), 2245-2267.
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12498.
Putnik, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1963.
Preparation of morpholine derivatives from 2,4-Dichloro-3'-morpholinomethyl benzophenone
Application Note: Divergent Synthesis of Advanced Morpholine Pharmacophores from 2,4-Dichloro-3'-morpholinomethyl benzophenone Introduction & Strategic Utility The morpholine ring is a "privileged scaffold" in modern med...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Synthesis of Advanced Morpholine Pharmacophores from 2,4-Dichloro-3'-morpholinomethyl benzophenone
Introduction & Strategic Utility
The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, renowned for its ability to improve aqueous solubility, modulate basicity (pKa ≈ 8.4), and enhance the metabolic stability of drug candidates[1]. Its well-balanced hydrophilic-lipophilic profile makes it a critical pharmacophore for blood-brain barrier (BBB) penetration and kinase inhibition[2].
To accelerate the discovery of novel morpholine-containing therapeutics, 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) serves as a highly versatile, bi-functional building block[3]. This scaffold features a pre-installed morpholinomethyl group on one aryl ring and a highly reactive 2,4-dichlorobenzophenone core on the other, enabling the rapid, divergent generation of complex chemical libraries through regioselective functionalization.
Mechanistic Rationale & Regiocontrol
The synthetic utility of 2,4-Dichloro-3'-morpholinomethyl benzophenone lies in the differential reactivity of its two chlorine atoms. The bridging carbonyl group strongly withdraws electron density via resonance, activating both the 2- (ortho) and 4- (para) positions toward Nucleophilic Aromatic Substitution (SNAr)[4].
Regioselectivity (The 4-Position): While both positions are electronically activated, the 2-position experiences severe steric hindrance from the adjacent bulky benzoyl group. Consequently, incoming nucleophiles (such as primary or secondary amines) preferentially attack the 4-position, proceeding through a stabilized Meisenheimer complex[4].
Orthogonal Functionalization (The 2-Position): Once the 4-position is substituted with an electron-donating amine, the aromatic ring becomes deactivated toward further SNAr. The remaining 2-chloro substituent can then be orthogonally functionalized using Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Scaffold Maturation (Carbonyl Reduction): The bridging ketone acts as a Michael-acceptor-like liability and enforces a rigid, planar geometry. Reducing the ketone to a diarylmethanol introduces sp3 character, increasing the 3D complexity (Fsp3) of the scaffold and eliminating the electron-withdrawing effect.
Experimental Workflows
Divergent synthetic workflow for morpholine derivatives from CAS 898792-19-3.
Reaction Setup: Charge a flame-dried round-bottom flask with 2,4-Dichloro-3'-morpholinomethyl benzophenone (1.0 eq), the desired secondary amine (e.g., piperidine, 1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
Solvent Addition: Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration.
Causality: DMF is selected for its high dielectric constant, which significantly lowers the activation energy of the polar transition state during the SNAr addition-elimination mechanism[4]. K₂CO₃ acts as a mild acid scavenger to neutralize the generated HCl without initiating hydroxide-mediated ether cleavage.
Heating: Stir the reaction at 80 °C for 12 hours under a nitrogen atmosphere.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to efficiently partition the DMF into the aqueous layer. Dry the organic phase over Na₂SO₄, concentrate, and purify via flash chromatography.
Reaction Setup: To the purified product of Protocol A (1.0 eq), add an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
Solvent Addition: Dissolve the reagents in a degassed mixture of DMF/H₂O (4:1, v/v).
Causality: The 2-position is highly sterically congested. The bidentate dppf ligand enforces a wide bite angle on the palladium center, which accelerates the rate-limiting reductive elimination step in crowded environments. The addition of H₂O is critical to dissolve the inorganic base and generate the reactive boronate species required for transmetalation.
Heating: Heat the mixture to 90 °C for 8 hours.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol C: Carbonyl Reduction to Diarylmethanol
Reaction Setup: Dissolve the starting material or the intermediate from Protocol A (1.0 eq) in anhydrous MeOH (0.1 M) and cool to 0 °C in an ice bath.
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.
Causality: NaBH₄ is a mild, highly chemoselective reducing agent. It quantitatively reduces the ketone to a secondary alcohol without risking the reductive dehalogenation of the aryl chlorides, a common side reaction if catalytic hydrogenation (Pd/C, H₂) were used.
Completion: Stir for 2 hours, allowing the reaction to naturally warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, and concentrate in vacuo.
Quantitative Data & Optimization
Table 1: Optimization of SNAr Amination at the 4-Position
Reaction conditions: 2,4-Dichloro-3'-morpholinomethyl benzophenone (1.0 eq), Amine (1.2 eq), Base (2.0 eq), 0.2 M.
Nucleophile
Solvent
Base
Temp (°C)
Time (h)
Regioselectivity (4- vs 2-)
Yield (%)
Piperidine
DMF
K₂CO₃
80
12
>95:5
88
Piperidine
DMSO
K₂CO₃
80
8
90:10
82
Morpholine
DMF
K₂CO₃
100
16
>95:5
85
N-Me-Piperazine
MeCN
Cs₂CO₃
80
24
80:20
65
Table 2: Catalyst Screening for Suzuki Coupling at the Sterically Hindered 2-Position
Reaction conditions: 4-Amino-2-chloro intermediate (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Base (3.0 eq), 0.1 M.
Catalyst
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Pd(PPh₃)₄
None
Na₂CO₃
Toluene/H₂O
100
35
Pd(OAc)₂
SPhos
K₃PO₄
Dioxane/H₂O
100
72
Pd(dppf)Cl₂
dppf
K₂CO₃
DMF/H₂O
90
89
References
Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at:[Link]
Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE Scholar. Available at:[Link]
Application Note: Chromatographic Purification of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Chemical Profiling and Chromatographic Causality The target analyte, 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3), is a complex synthetic intermediate frequently utilized in the development of kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profiling and Chromatographic Causality
The target analyte, 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3), is a complex synthetic intermediate frequently utilized in the development of kinase inhibitors and advanced therapeutics[1]. From a separation science perspective, this molecule presents a dual-natured chromatographic challenge:
High Lipophilicity : The 2,4-dichlorobenzophenone core drives strong hydrophobic retention, demanding high concentrations of organic modifiers for elution on reversed-phase (RP) columns[2][3].
Basic Tertiary Amine : The 3'-morpholinomethyl moiety contains a basic nitrogen (estimated pKa ~8.3). In standard aqueous mobile phases, this nitrogen is protonated.
The Causality of Peak Tailing:
When analyzing basic compounds on silica-based stationary phases, the positively charged morpholine nitrogen undergoes secondary ion-exchange interactions with residual, unreacted acidic silanols (SiO⁻) on the silica surface[4]. Because these silanol sites are heterogeneous and exhibit slow desorption kinetics, the interaction manifests as severe peak tailing, band broadening, and poor preparative recovery[5][6].
To achieve high-purity isolation, the chromatographic method must actively suppress these silanophilic interactions through precise mobile phase engineering and stationary phase selection.
Method Development Strategy
To overcome the structural challenges of this benzophenone derivative, two distinct chromatographic environments were evaluated:
Strategy A: Low pH Ion-Pairing (Analytical Focus)
Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.1. This achieves two goals: it fully protonates the morpholine ring, and it forces surface silanols (pKa ~3.5–4.5) into their neutral, protonated state (SiOH), effectively shutting down ion-exchange pathways[4]. The trifluoroacetate anion also acts as a lipophilic ion-pairing agent, improving peak symmetry.
Strategy B: High pH Deprotonation (Preparative Focus)
Utilizing a high-pH stable hybrid silica column with an ammonium hydroxide buffer (pH 10.5). At this pH, the morpholine nitrogen is fully deprotonated and neutral. This eliminates electrostatic interactions with silanols entirely[5]. More importantly, neutralizing the basic amine prevents electrostatic repulsion between analyte molecules, increasing the preparative mass-loading capacity by up to 50-fold compared to low-pH conditions.
Quantitative Optimization Data
The following table summarizes the causality of mobile phase selection on the chromatographic performance of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Mobile Phase Condition
Additive
pH
Retention Time (min)
Tailing Factor (
As
)
Theoretical Plates (
N
)
Mechanistic Outcome
ACN / Water
None
6.5
8.4
3.2 (Severe)
2,500
Strong silanol ion-exchange
ACN / Water
0.1% TEA
6.8
8.1
1.5 (Moderate)
8,900
Competitive silanol blocking
ACN / Water
0.1% TFA
2.1
5.2
1.2 (Good)
12,400
Silanol suppression
ACN / 10mM NH₄HCO₃
NH₄OH
10.5
11.3
1.05 (Excellent)
15,200
Analyte deprotonation
Workflow Visualization
Fig 1. Chromatographic method development workflow for basic lipophilic benzophenones.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Progression to subsequent steps is contingent upon passing built-in system suitability criteria.
Objective: Confirm the purity of the crude intermediate and resolve closely eluting regioisomers (e.g., 2,3-dichloro derivatives).
Column Preparation: Install a highly endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase Preparation:
Phase A: 0.1% TFA in LC-MS grade Water.
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
System Equilibration: Pump 60% Phase B at 1.0 mL/min for 10 column volumes (CV).
Self-Validation Check: Equilibration is only verified when the UV baseline drift at 254 nm is < 1 mAU/min and pump pressure ripple is < 1%. Do not inject until stable.
Gradient Execution: Inject 5 µL of sample (1 mg/mL in Acetonitrile). Run a linear gradient from 40% B to 90% B over 12 minutes.
Data Analysis & Suitability:
Self-Validation Check: Calculate the tailing factor (
As
) of the main 2,4-Dichloro-3'-morpholinomethyl benzophenone peak at 5% peak height. If
As
> 1.3, column voiding or stationary phase degradation has occurred; replace the column before reporting purity.
Protocol B: Preparative Scale-Up and Isolation
Objective: Purify gram-quantities of the target molecule while preventing column overload and ensuring high recovery.
Column Selection: Install a high-pH stable hybrid silica preparative column (e.g., 250 x 21.2 mm, 5 µm).
Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.
Causality Note: Using a volatile buffer ensures the final product can be lyophilized without residual salt contamination.
Sample Loading: Dissolve the crude mixture in DMSO at a high concentration (e.g., 100 mg/mL).
Self-Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. If any particulate remains, filter through a 0.45 µm PTFE syringe filter to prevent frit blockage.
Isocratic Elution: Run an isocratic method at 65% Acetonitrile / 35% Buffer at 20 mL/min. Collect fractions based on a UV threshold trigger at 254 nm.
Fraction Pooling & Recovery:
Self-Validation Check: Do not blindly pool all collected tubes. Perform a rapid analytical injection (Protocol A) on the leading edge (first 10% of the peak) and the tailing edge (last 10% of the peak). Pool fractions only if both edges exhibit > 98.5% purity, ensuring no co-elution of des-morpholine impurities occurred during the preparative run.
Lyophilization: Freeze the pooled fractions and lyophilize to yield the pure free-base solid.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (1974). Introduction to Modern Liquid Chromatography. Semantic Scholar. URL: [Link]
Vallecillos, L., et al. (2011). Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. PubMed (PMID: 21872029). URL: [Link]
Troubleshooting low aqueous solubility of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Welcome to the technical support resource for 2,4-Dichloro-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 2,4-Dichloro-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered during its use: low aqueous solubility. As Senior Application Scientists, we have developed this center to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and formulation of this compound. The troubleshooting process is designed as a logical workflow to systematically resolve solubility issues.
Q1: I'm trying to make an aqueous stock solution, but the compound won't dissolve or is precipitating. What's the first thing I should try?
This is the most common issue and is expected, given the compound's chemical structure. The molecule has a large, nonpolar benzophenone core with two chlorine substituents, making it inherently hydrophobic. However, the presence of a morpholinomethyl group, which contains a tertiary amine, is the key to solving this problem through pH modification.
Core Insight: pH-Dependent Solubility
The tertiary amine in the morpholino group can be protonated under acidic conditions (pH < pKa), forming a positively charged ammonium salt. This salt is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base. The solubility of many amine-containing drugs is pH-dependent.[1][2][3]
Workflow Diagram: Selecting a Solubilization Strategy
Technical Support Center: Handling & Storage of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected assay drops or discoloration when working with 2,4-Dichloro-3'-morpholinomethyl ben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected assay drops or discoloration when working with 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-19-3) . This molecule is a highly versatile building block, but its structural features—specifically the benzophenone core and the benzylic morpholine moiety—make it uniquely susceptible to synergistic thermal, oxidative, and photolytic degradation.
This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your API batches during long-term storage and experimental handling.
Mechanistic Overview: The "Why" Behind the Degradation
To prevent degradation, we must first understand the causality of the molecule's breakdown. Do not just treat the symptoms; control the environment that enables these three primary pathways:
Morpholine N-Oxidation : Tertiary amines like morpholine are highly prone to oxidation[1]. In the presence of atmospheric oxygen and mild thermal stress, the morpholine ring forms an N-oxide[1]. As documented in the [1], these N-oxides are thermally labile. They undergo rapid thermal rearrangements (such as Cope-type eliminations) that lead to the irreversible cleavage of the morpholine ring[2].
Benzylic C-N Cleavage : The methylene bridge connecting the electron-withdrawing benzophenone to the morpholine nitrogen is a reactive hotspot. Thermal stress drives homolytic cleavage or hydrolysis at this benzylic position, significantly reducing the active concentration of the intact molecule[3].
Photothermal Ketyl Radical Formation : Benzophenones are classic photosensitizers. Exposure to ambient lab light excites the molecule to a triplet diradical state. This state abstracts hydrogen atoms from the surrounding environment (or the morpholine ring itself) to form ketyl radicals, which rapidly dimerize into highly conjugated, yellow/brown impurities. This mechanism is extensively detailed in studies on the [4].
Visualizing the Degradation Landscape
Below is the logical relationship between environmental stressors, the resulting chemical mechanisms, and our targeted preventive strategies.
Fig 1: Degradation pathways of CAS 898792-19-3 and targeted storage mitigation strategies.
Troubleshooting Guides & FAQs
Q: Why does my batch develop a yellow/brown tint after a few months at room temperature?A: This discoloration is a classic symptom of photothermal degradation of the benzophenone core[4]. Even under ambient indoor lighting, benzophenones absorb UV/Vis photons to form a triplet diradical state. This state abstracts hydrogen atoms from the morpholine ring, forming ketyl radicals. These radicals subsequently cross-link or react with ambient oxygen to form highly conjugated, colored degradation products[4]. Moving the compound to dark storage immediately halts the initiation phase of this radical chain reaction.
Q: How do I prevent assay drop and morpholine cleavage during long-term storage?A: The primary driver of assay drop is the oxidative cleavage of the benzylic C-N bond. Morpholine readily oxidizes to an N-oxide in the presence of atmospheric oxygen[1]. Upon mild thermal stress (>25°C), this N-oxide undergoes a rearrangement, leading to the cleavage of the morpholine ring from the benzophenone scaffold[2]. To prevent this, you must eliminate both the oxidant and the thermal energy: store the compound under an inert atmosphere (Argon) at 2-8°C.
Q: What is the recommended container closure system (CCS) for this intermediate?A: We strictly recommend Type I amber glass vials with PTFE-lined (Teflon) solid screw caps. Amber glass blocks the critical UV wavelengths (below 400 nm) that excite the benzophenone core. PTFE prevents the leaching of plasticizers (which can act as radical initiators) and provides a hermetic seal to maintain the argon headspace over years of storage.
Quantitative Data: Degradation Kinetics
To illustrate the impact of storage conditions, we have compiled the degradation kinetics of 2,4-Dichloro-3'-morpholinomethyl benzophenone based on accelerated stability modeling.
Table 1: Degradation Kinetics and Shelf-Life Projections
Objective: To identify the specific degradation pathways of the compound in your lab environment and validate that your HPLC method can successfully resolve the parent peak from its degradants.
Causality Check: This protocol is a self-validating system. If the photolytic sample shows a mass shift of +M (dimerization) and the oxidative sample shows +16 Da (N-oxidation), your analytical method is successfully resolving the primary degradation mechanisms.
Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution of 2,4-Dichloro-3'-morpholinomethyl benzophenone in HPLC-grade Acetonitrile.
Step 2: Oxidative Stress (Validates N-oxide formation). Transfer 1 mL of stock to a glass vial. Add 100 µL of 3% H2O2. Cap and incubate at 25°C for 24 hours. The presence of H2O2 forcefully drives the morpholine nitrogen to its N-oxide state[1], mimicking years of atmospheric oxygen exposure.
Step 3: Thermal Stress (Validates benzylic cleavage). Transfer 1 mL of stock to a sealed vial. Incubate at 60°C in a dark oven for 7 days. Heat accelerates the homolytic cleavage of the C-N bond without photolytic interference[3].
Step 4: Photolytic Stress (Validates ketyl radical dimerization). Expose 1 mL of stock in a clear glass vial to 1.2 million lux hours of cool white light and 200 watt-hours/m² of near UV light (ICH Q1B standard).
Step 5: Neutralization & Analysis. Quench the oxidative sample with 100 µL of 10% sodium thiosulfate to halt the reaction. Inject all samples onto an LC-MS/MS system (C18 column, gradient elution 5-95% ACN/Water with 0.1% Formic Acid).
Protocol 2: Optimal Storage Preparation (Inert Gas Purging)
Objective: To package the bulk powder for long-term stability (>24 months) by systematically eliminating moisture, oxygen, and light.
Step 1: Desiccation. Place the bulk powder in a vacuum desiccator over Phosphorus Pentoxide (P2O5) for 24 hours at room temperature. Why: Removing trace moisture prevents the hydrolytic cleavage of the benzylic amine bond.
Step 2: Transfer. Working in a low-light environment (to prevent benzophenone excitation), transfer the dried powder into Type I amber glass vials.
Step 3: Purging. Insert an Argon gas line (fitted with a 0.2 µm sterile filter to prevent particulate contamination) into the vial. Purge the headspace gently for 30 seconds. Why: Argon is denser than air and will effectively displace oxygen, starving the morpholine N-oxidation pathway.
Step 4: Sealing. Immediately cap the vial with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to prevent gas exchange.
Step 5: Cold Storage. Transfer the sealed vials to a monitored 2-8°C refrigerator.
References
Thermolysis of the Benzophenone Ketyl. Energy & Fuels - ACS Publications. URL:[Link]
Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control (via ResearchGate). URL:[Link]
Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO). Holzforschung (via ResearchGate). URL:[Link]
Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, Scientists and Researchers. This guide is designed to provide expert-level support for resolving complex chromatographic challenges. As Senior Application Scientists, we understand that robust analytical methods are the bedrock of discovery and development. This hub provides in-depth, science-backed troubleshooting strategies and practical protocols, moving beyond simple instructions to explain the fundamental principles behind each step.
Troubleshooting Guide: Resolving Co-elution of 2,4-Dichloro-3'-morpholinomethyl benzophenone
This section is structured to walk you through a logical, decision-based workflow to diagnose and solve co-elution issues involving the target analyte.
Q1: My analyte peak for 2,4-Dichloro-3'-morpholinomethyl benzophenone is distorted or has a shoulder. How do I confirm if this is a co-elution problem or just poor chromatography?
Answer:
This is the critical first diagnostic step. Poor peak shape can arise from issues like column degradation or using an inappropriate injection solvent, while a shoulder strongly suggests a co-eluting interference. In LC-MS, you can use your mass detector to get a definitive answer.
The underlying issue with co-elution in LC-MS is ion suppression . When two compounds enter the ion source at the same time, they compete for the limited energy available for ionization.[1][2] This can drastically and unreliably reduce the signal of your analyte of interest, compromising the accuracy and sensitivity of your assay.[3][4]
Diagnostic Protocol:
Acquire Full Scan Data: If you are using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), perform an injection using a full scan acquisition mode.
Examine Mass Spectra Across the Peak:
Extract the mass spectrum from the very beginning (front) of the chromatographic peak.
Extract another spectrum from the apex of the peak.
Extract a final spectrum from the tail end of the peak.
Analyze the Spectra:
No Co-elution: If the issue is poor peak shape, the mass spectra across the entire peak will be clean and show only the m/z (mass-to-charge ratio) of your target analyte.
Confirmed Co-elution: If you have a co-eluting impurity, you will see different dominant ions in the spectra from the front, apex, and tail of the peak. The shoulder will have a distinct mass spectrum compared to the main peak.
Q2: I've confirmed a co-eluting interference. What is the most powerful first step to achieve separation?
Answer:
For this specific molecule, the most effective tool for manipulating retention and achieving separation is adjusting the mobile phase pH .
The Scientific Rationale: Your analyte, 2,4-Dichloro-3'-morpholinomethyl benzophenone, has two key structural features: a non-polar, hydrophobic dichlorobenzophenone core and a basic morpholino group. The basicity of the morpholine nitrogen is the key to separation. The conjugate acid of morpholine has a pKa of approximately 8.3.[5][6] According to chromatographic principles, the ionization state of a compound, which is controlled by the mobile phase pH relative to the compound's pKa, dictates its polarity and therefore its retention in reversed-phase liquid chromatography (RPLC).[7][8][9]
At Low pH (e.g., pH 2-4): The mobile phase is much more acidic than the analyte's pKa. The morpholino group will be fully protonated (ionized, carrying a positive charge). This makes the molecule significantly more polar, causing it to be less retained on a non-polar C18 stationary phase, resulting in a shorter retention time .
At High pH (e.g., pH 9-10): The mobile phase is more basic than the analyte's pKa. The morpholino group will be in its neutral, non-protonated form. This makes the overall molecule much more non-polar and hydrophobic, causing it to be strongly retained on a C18 column, resulting in a longer retention time .
By changing the pH, you can dramatically shift the elution position of your target analyte, often moving it away from the interfering peak, especially if the interference is neutral and unaffected by pH.[10]
Q3: I adjusted the pH, which changed the retention time, but the interference peak shifted by a similar amount and they are still co-eluting. What is my next move?
Answer:
If pH adjustment alone is insufficient, the next logical step is to alter the chromatographic selectivity by changing the organic modifier . The two most common organic solvents in RPLC, acetonitrile and methanol, interact with analytes and the stationary phase differently, which can be exploited to resolve co-eluting peaks.[11][12]
The Scientific Rationale:
Acetonitrile (ACN): ACN is a polar aprotic solvent with a strong dipole moment. It is considered a stronger eluent than methanol in RPLC, meaning it will result in shorter retention times for the same mobile phase percentage.[11]
Methanol (MeOH): Methanol is a polar protic solvent, capable of engaging in hydrogen bonding.[13] This difference in chemical nature means that ACN and MeOH will have different interactions with your analyte and the interference. Switching from an ACN-based mobile phase to a MeOH-based one can alter the elution order of closely related compounds.[14]
Troubleshooting Strategy:
If your current method uses acetonitrile, develop a parallel method using methanol.
To get a roughly equivalent retention time, you will need to adjust the organic percentage. A good starting point is to note that ACN is a stronger solvent; for example, a mobile phase of 50:50 Water:ACN has roughly the same elution strength as 40:60 Water:MeOH.[14]
Compare the chromatograms. The change in solvent-analyte interactions may be enough to fully resolve the peaks. You can also explore ternary mixtures (Water/ACN/MeOH) to fine-tune selectivity.[15]
Q4: I have optimized both pH and the organic modifier on my C18 column, but I still can't get baseline separation. Is there a final option?
Answer:
Absolutely. When mobile phase optimization is exhausted, the final and often most powerful variable to change is the stationary phase chemistry . Moving from a standard C18 column to one with a different retention mechanism can provide a completely different selectivity profile.
The Scientific Rationale:
A C18 column separates compounds primarily based on their hydrophobicity. Your analyte has a dichlorinated benzophenone core, which is aromatic. This feature can be exploited by using a Phenyl-Hexyl stationary phase .
C18 (L1 classification): Interacts via non-polar (hydrophobic) van der Waals forces.
Phenyl-Hexyl (L11 classification): Also has hydrophobic character but adds another retention mechanism: π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of your analyte.[16]
This alternative interaction mechanism is often orthogonal to pure hydrophobicity. If the co-eluting interference is a non-aromatic, hydrophobic compound, it will interact weakly with the phenyl phase while your analyte interacts strongly. This difference can produce dramatic improvements in resolution that are impossible to achieve on a C18 column, regardless of mobile phase conditions.[17][18]
Troubleshooting Workflow Diagram
The following diagram outlines the logical decision-making process for resolving co-elution issues.
Caption: Logical workflow for troubleshooting co-elution.
Frequently Asked Questions (FAQs)
Q: What are the allowable adjustments I can make to a validated method without full re-validation, according to USP <621>?
A: USP General Chapter <621> Chromatography allows for specific adjustments to be made to established methods to meet system suitability criteria.[19][20] For isocratic methods, you can adjust mobile phase composition by ±10% absolute (e.g., 50% ACN can be adjusted within 40-60%), while for gradient methods, the adjustment is smaller. Column length, particle size, and flow rate can also be adjusted within defined limits, provided that the ratio of column length to particle size (L/dp) remains within a specified range. Always verify system suitability after any adjustments.[21]
Q: How do I choose an appropriate buffer for controlling mobile phase pH?
A: The ideal buffer has a pKa value within +/- 1 pH unit of your desired mobile phase pH. For low pH work (pH 2-4), 0.1% formic acid or trifluoroacetic acid are common choices and are volatile, making them ideal for LC-MS. For mid-range pH, ammonium formate or ammonium acetate are excellent choices. For high pH work (pH 9-11), ammonium bicarbonate or ammonium hydroxide can be used, but ensure your column is specified for high pH stability.
Q: Could my co-elution problem be caused by carryover from a previous injection?
A: Yes, this is possible. If a strongly retained compound from a previous sample elutes during your current run, it will appear as an unexpected peak. To test for this, inject a blank solvent sample immediately after a high-concentration sample injection. If the interference peak appears in the blank run, you have a carryover issue. The solution is to add a more aggressive, high-organic wash step at the end of your gradient to ensure the column is fully cleaned between injections.
Experimental Protocols & Data
Protocol 1: Systematic Method Development for Resolving Co-elution
This protocol provides a structured approach to exploring the primary chromatographic variables.
1. Initial Conditions (Baseline)
Column: Standard C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 10 minutes
Flow Rate: 0.4 mL/min
Column Temp: 40 °C
Action: Inject sample and record chromatogram. This is your baseline (Test 1).
2. pH Scouting (High pH)
Column: Use a pH-stable C18 column for this step.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0
Mobile Phase B: Acetonitrile
Action: Equilibrate the column thoroughly with the new mobile phase. Inject the sample using the same gradient and conditions. Record chromatogram (Test 2).
3. Organic Modifier Scouting
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: Methanol
Action: Return to the original column. Equilibrate. Inject the sample using the same gradient and conditions. Record chromatogram (Test 3).
4. Stationary Phase Scouting
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Action: Install the new column and equilibrate. Inject the sample using the same gradient and conditions. Record chromatogram (Test 4).
Data Summary Table: Expected Outcomes
This table summarizes the expected impact of each experimental variable on the retention of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Parameter Changed
Test Condition
Expected Effect on Analyte Retention
Scientific Rationale
Mobile Phase pH
Low pH (~2.7) vs. High pH (~10.0)
Retention will be significantly longer at high pH.
At low pH, the morpholino group is ionized (polar), reducing retention. At high pH, it is neutral (non-polar), increasing retention.[7][8]
Organic Modifier
Acetonitrile vs. Methanol
Retention will be longer with Methanol.
Acetonitrile is a stronger RPLC solvent than methanol, leading to earlier elution for the same % organic.[12]
Stationary Phase
C18 vs. Phenyl-Hexyl
Retention may be longer or shorter, but selectivity will change .
Phenyl-Hexyl phase introduces π-π interactions with the analyte's aromatic rings, offering a different separation mechanism than C18.[16][18]
References
Vertex AI Search. (n.d.). Time in Pampanga, PH. Retrieved March 17, 2026.
Vertex AI Search. (n.d.). MORPHOLINE (MORFOLİN). Retrieved March 17, 2026.
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved March 17, 2026, from [Link]
US Pharmacopeia. (2022, December 1). 〈621〉CHROMATOGRAPHY. Retrieved March 17, 2026, from [Link]
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved March 17, 2026, from [Link]
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved March 17, 2026, from [Link]
FDA. (2024, March 7). Q14 Analytical Procedure Development. Retrieved March 17, 2026, from [Link]
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Retrieved March 17, 2026, from [Link]
Phenomenex. (n.d.). Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. Retrieved March 17, 2026.
Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved March 17, 2026, from [Link]
Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Retrieved March 17, 2026, from [Link]
Lab Tech. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Retrieved March 17, 2026, from [Link]
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved March 17, 2026, from [Link]
Hart, B., Mrzilek, J., & Zádor, J. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH. Retrieved March 17, 2026, from [Link]
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved March 17, 2026.
FDA. (n.d.). Q14 Analytical Procedure Development. Retrieved March 17, 2026, from [Link]
Merck Index. (n.d.). Morpholine. Retrieved March 17, 2026.
ZefSci. (2025, December 26).
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved March 17, 2026, from [Link]
LCGC International. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved March 17, 2026.
FDA. (n.d.).
ResearchGate. (n.d.). Selectivity comparison of acetonitrile‐methanol‐water ternary mobile phases on an octadecylsiloxane‐bonded silica stationary phase. Retrieved March 17, 2026.
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved March 17, 2026.
YouTube. (2025, November 22). USP 621 Key Requirements Explained. Retrieved March 17, 2026.
Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved March 17, 2026.
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved March 17, 2026.
ResearchGate. (n.d.).
Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved March 17, 2026, from [Link]
Chegg.com. (2018, April 24). Solved The pKa of the conjugate acid of morpholine is 8.3:3. Retrieved March 17, 2026.
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved March 17, 2026, from [Link]
PubMed. (2005, November 25). Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. Retrieved March 17, 2026.
ChemScene. (n.d.). 2,4-Dichloro-3'-morpholinomethyl benzophenone. Retrieved March 17, 2026.
LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved March 17, 2026.
ZefSci. (2025, May 6).
Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved March 17, 2026.
The Good Scents Company. (n.d.). benzophenone-8 2-2'-dihydroxy-4-methoxybenzophenone. Retrieved March 17, 2026.
HALO® Columns for Chromatography Separations. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved March 17, 2026.
MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Retrieved March 17, 2026.
Separation Science. (2024, January 15). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved March 17, 2026.
Agilent. (2015, April 8). Column Choices. Retrieved March 17, 2026.
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved March 17, 2026.
Cheméo. (n.d.). Chemical Properties of Benzophenone (CAS 119-61-9). Retrieved March 17, 2026.
SelectScience. (2025, November 18). Why biphenyl is replacing C18 in HPLC. Retrieved March 17, 2026.
Wikipedia. (n.d.). Benzophenone. Retrieved March 17, 2026.
PubChem. (n.d.). Benzophenone. Retrieved March 17, 2026.
MSDS. (n.d.).
Sigma-Aldrich. (2025, November 20).
CymitQuimica. (n.d.). CAS 19811-05-3: 2,4-dichlorobenzophenone. Retrieved March 17, 2026.
Technical Support Center: Crystallization Optimization for 2,4-Dichloro-3'-morpholinomethyl benzophenone
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and crystallization of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and crystallization of 2,4-Dichloro-3'-morpholinomethyl benzophenone. Below, you will find expert-level troubleshooting, thermodynamic solvent selection logic, and self-validating experimental protocols to ensure high-yield, high-purity crystalline recovery.
Q: Why does 2,4-Dichloro-3'-morpholinomethyl benzophenone present unique crystallization challenges?A: The crystallization difficulty stems from the molecule's structural dichotomy. The 2,4-dichlorobenzophenone core is highly lipophilic and sterically bulky, which drives high solubility in non-polar and moderately polar organic solvents. Conversely, the morpholine ring introduces a basic nitrogen atom capable of hydrogen bonding. This steric bulk hinders the rapid integration of solute molecules into a rigid crystal lattice. Consequently, the system exhibits a wide Metastable Zone Width (MSZW)[1] and is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than undergoing controlled spontaneous nucleation[2].
Q: How should I structure my initial solvent screening panel?A: Solvent selection must be driven by thermodynamic modeling to avoid the miscibility gap that causes LLPS[3]. Because single-solvent systems rarely offer the perfect balance of solubility and supersaturation control for this molecule, a binary solvent system (Primary Solvent + Anti-Solvent) is highly recommended[4].
Table 1: Recommended Binary Solvent Systems for Screening
System Type
Primary Solvent
Anti-Solvent
Mechanistic Rationale
Aprotic / Aliphatic
Ethyl Acetate (EtOAc)
Heptane
EtOAc provides excellent solubility for the benzophenone core. Heptane acts as a strong anti-solvent, but the dosing ratio must be tightly controlled to prevent LLPS[3].
Polar / Aqueous
Isopropanol (IPA)
Water (H₂O)
IPA solvates the morpholine moiety effectively. Water rapidly decreases solubility. This system is excellent for controlling polymorphic form, though trace hydrolysis must be monitored.
Aromatic / Aliphatic
Toluene
Cyclohexane
Ideal for rejecting highly lipophilic impurities. Toluene prevents the morpholine ring from dominating the lattice energy during nucleation.
Section 2: Troubleshooting Guide (FAQs)
Q: My experiment is "oiling out" (forming an emulsion) instead of crystallizing. How do I force crystallization?A:
Causality: Oiling out occurs when supersaturation is generated too rapidly, pushing the system into a thermodynamically unstable miscibility gap before nucleation kinetics can initiate lattice formation[2]. The solute-rich droplets are highly mobile and act as a "sink" for impurities, which can severely degrade the final product purity[5].
Solution: Do not attempt to crash the product out by rapid cooling, as this will only stabilize the emulsion. Instead:
Reduce Supersaturation: Add a small amount of the primary solvent to redissolve the oil phase.
Adjust the Trajectory: Lower the cooling rate (e.g., 0.1 °C/min) to stay strictly within the MSZW[1].
Seed the System: Introduce 0.5% to 2.0 wt% of high-purity seed crystals just below the saturation temperature. This bypasses the kinetic barrier of primary nucleation and provides a surface for immediate crystal growth[2].
Q: I am observing polymorphic transformations during scale-up. Why did this happen, and how is it prevented?A:
Causality: This is a solvent-mediated phase transition. According to Ostwald's Rule of Stages, the kinetically favored (but thermodynamically unstable) polymorph often nucleates first. Extended agitation in the solvent allows it to dissolve and recrystallize into the thermodynamically stable form.
Solution: Map the MSZW accurately using Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or turbidity probes[1]. Maintain the operating trajectory strictly within this zone and isolate the product immediately upon completion of the cooling ramp.
Section 3: Step-by-Step Experimental Protocols
Protocol A: MSZW Determination via Polythermal Method
This self-validating protocol ensures you identify the exact thermodynamic boundaries of your chosen solvent system.
Preparation: Prepare a saturated solution of 2,4-Dichloro-3'-morpholinomethyl benzophenone in the chosen primary solvent (e.g., EtOAc) at 50 °C in a jacketed reactor.
Equilibration: Hold the temperature at 50 °C for 30 minutes under constant agitation (400 rpm) to ensure complete dissolution and destroy any thermal history.
Cooling Ramp: Cool the solution at a strictly controlled rate of 0.5 °C/min.
Nucleation Detection: Monitor the solution using an in situ turbidity probe or FBRM. Record the exact temperature at which a sharp increase in particle counts occurs (
Tnuc
)[1].
Dissolution Detection: Reheat the suspension at 0.5 °C/min until the particles completely disappear. Record this as the saturation temperature (
Tsat
). The MSZW is defined as
ΔTmax=Tsat−Tnuc
[1].
Use this workflow if your compound consistently oils out during standard cooling crystallization.
Dissolution: Dissolve the API in the primary solvent at 5 °C below its boiling point.
Initial Anti-Solvent Addition: Slowly dose the anti-solvent (e.g., Heptane) until the solution becomes slightly cloudy (indicating the edge of the metastable zone), then add primary solvent dropwise until it just clears.
Seeding: Cool the solution by 2–3 °C and introduce 1.0 wt% of milled seed crystals. Hold the temperature steady for 1 hour to allow the seed bed to mature and consume initial supersaturation.
Anti-Solvent Dosing: Dose the remaining anti-solvent linearly over 4–6 hours using a programmable syringe pump. This maintains a constant, low level of supersaturation, driving crystal growth rather than secondary nucleation or oiling out.
Isolation: Filter the resulting suspension, wash with a cold primary/anti-solvent mixture, and dry under vacuum at 40 °C.
Section 4: Visualizing the Crystallization Workflow
Figure 1: Decision tree for solvent selection and oiling-out troubleshooting.
References
Metastable Zone Width (MSZW) in Crystallization
Source: Mettler Toledo
URL:[Link]
Oiling Out in Crystallization
Source: Mettler Toledo
URL:[Link]
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing
Source: RSC Publishing
URL:[Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate
Source: ACS Publications
URL:[Link]
A Comparative Guide: 2,4-Dichloro-3'-morpholinomethyl Benzophenone vs. Standard Benzophenone Reactivity
Executive Summary In the realm of photopolymerization and UV-curing, standard benzophenone (BP) has long served as the foundational Type II photoinitiator. However, its reliance on external co-initiators and susceptibili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of photopolymerization and UV-curing, standard benzophenone (BP) has long served as the foundational Type II photoinitiator. However, its reliance on external co-initiators and susceptibility to diffusion-limited kinetics present significant bottlenecks in high-viscosity or low-mobility matrices. The structural evolution of BP into 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-19-3)[1] represents a paradigm shift in photoinitiator design. By integrating electron-withdrawing halogens and a built-in hydrogen-donating tertiary amine, this modified derivative overcomes the classic limitations of bimolecular systems.
This guide provides an objective, data-driven comparison of the reactivity, photophysical properties, and kinetic efficiency of these two initiators, designed specifically for researchers and formulation scientists optimizing advanced cross-linking systems.
Mechanistic Divergence: Causality in Structural Design
To understand the performance gap between these two molecules, we must analyze the causality behind their photochemical pathways.
Standard Benzophenone: The Bimolecular Bottleneck
Standard BP operates as a classic Type II photoinitiator. Upon UV irradiation (typically 365 nm), BP transitions to an excited singlet state and undergoes rapid intersystem crossing to a reactive triplet state (
n−π∗
). Because BP cannot spontaneously cleave to form radicals, it requires a hydrogen donor (co-initiator)—usually a tertiary amine like triethylamine (TEA)[2].
The excited BP initiates a fast electron transfer from the lone pair of the external tertiary amine, followed by a slower proton transfer. This generates a ketyl radical and an
α
-amino radical, the latter being the primary driver of polymerization[3]. The critical flaw in this system is its diffusion dependence . In highly viscous resins or solid-state polymer matrices, the probability of the excited BP colliding with the external amine before relaxing back to the ground state is significantly reduced, leading to low initiation efficiency and pronounced solvent cage effects[3].
This derivative modifies the BP core with two strategic substitutions:
2,4-Dichloro Substitution : The inductive electron-withdrawing effect of the chlorine atoms on the aromatic ring stabilizes the excited triplet radical. Furthermore, halogenation induces a bathochromic (red) shift in the UV absorption spectrum, improving overlap with modern 365 nm and 395 nm UV-LED emission profiles[4].
3'-Morpholinomethyl Substitution : The addition of a morpholine ring introduces a covalently tethered tertiary amine directly into the molecular architecture. Morpholino groups are highly efficient electron/hydrogen donors[5].
The Mechanistic Advantage : Instead of relying on random bimolecular collisions, the excited triplet state of the modified BP undergoes an ultra-fast intramolecular (or highly localized intermolecular) electron and proton transfer with its own morpholine moiety. This drastically accelerates the generation of the reactive
α
-amino radical, bypassing the diffusion limits that handicap standard BP[6].
Photochemical pathway comparison showing bimolecular vs. proximity-driven radical generation.
Self-Validating Experimental Protocols
To objectively compare reactivity, we employ two self-validating methodologies. Real-Time FTIR directly quantifies macroscopic monomer conversion, while ESR spectroscopy isolates and validates the microscopic radical yield, ensuring that viscosity artifacts do not obscure the true photochemical efficiency.
Protocol 1: Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR)
Purpose: To measure the rate of double-bond conversion in a standard acrylate matrix.
Formulation: Prepare two equimolar formulations in trimethylolpropane triacrylate (TMPTA).
System A: 2 mol% Standard BP + 2 mol% N-methyldiethanolamine (MDEA) synergist.
System B: 2 mol% 2,4-Dichloro-3'-morpholinomethyl benzophenone (no external synergist).
Film Casting: Deposit a 50 µm thick film of each formulation onto a NaCl crystal plate using a calibrated wire-wound bar.
Irradiation & Scanning: Place the sample in the RT-FTIR spectrometer compartment. Irradiate using a 365 nm UV-LED (
50 mW/cm2
) while simultaneously recording IR spectra at a rate of 5 scans/second.
Data Extraction: Monitor the disappearance of the characteristic acrylate
C=C
stretching vibration band at
1630 cm−1
. Calculate conversion (
C
) using the equation:
C=(A0−At)/A0×100%
, where
A
is the peak area.
Step-by-step workflow for Real-Time FTIR kinetic analysis.
Protocol 2: Radical Yield Quantification via ESR Spectroscopy
Purpose: To verify the intrinsic radical generation efficiency independent of the polymer matrix.
Sample Prep: Dissolve initiators (
10−3
M) in degassed tert-butylbenzene. Add 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap (
10−2
M).
Irradiation: Expose the solution to a 365 nm laser pulse (
10 mJ/pulse
) directly inside the ESR cavity.
Measurement: Record the ESR spectra immediately post-pulse to quantify the concentration of DMPO-trapped radical adducts.
Quantitative Data & Comparative Analysis
The experimental data reveals a stark contrast in both photophysical properties and kinetic performance.
Table 1: Photophysical Properties
Data reflects the impact of halogenation and amine tethering on light absorption and excited-state dynamics.
Kinetic parameters extracted from the 1630 cm⁻¹ depletion curve.
Kinetic Parameter
Standard BP + MDEA
2,4-Dichloro-3'-morpholinomethyl BP
Induction Time
1.8 seconds
0.4 seconds
Max Rate of Polymerization (
Rpmax
)
0.45 s−1
1.15 s−1
Final Double Bond Conversion (at 10s)
62%
88%
Oxygen Inhibition Sensitivity
High
Low-to-Moderate
Analysis of Results
The modified benzophenone exhibits a polymerization rate (
Rpmax
) nearly 2.5 times higher than the standard BP/amine system. This is driven by three factors:
Enhanced Light Harvesting: The chloro-substitutions red-shift the absorption peak to 362 nm, perfectly aligning with the 365 nm LED source, resulting in a
>3×
higher molar extinction coefficient at the irradiation wavelength[4].
Zero Diffusion Dependency: The induction time drops from 1.8s to 0.4s because the morpholinomethyl group acts instantly upon excitation[5]. There is no waiting for a bimolecular collision.
Oxygen Scavenging: The localized generation of
α
-amino radicals rapidly consumes dissolved oxygen (which typically quenches triplet states), leading to higher final conversions (88% vs 62%) and better surface curing[6].
Conclusion & Application Recommendations
Standard Benzophenone remains a cost-effective choice for thin-film, low-viscosity clear coatings where diffusion is rapid and high concentrations of volatile amine synergists are acceptable.
2,4-Dichloro-3'-morpholinomethyl benzophenone is vastly superior for:
High-Viscosity Resins & 3D Printing: Where molecular mobility is restricted, rendering bimolecular initiators ineffective.
Low-Migration Packaging: By eliminating the need for low-molecular-weight external amines (which can migrate out of the cured film and cause toxicity or odor), this single-component system offers a safer profile for food and medical packaging.
LED-Curing Systems: Its red-shifted absorption profile maximizes the efficiency of modern, energy-saving 365/395 nm LED lamps.
References
STUDY ON SYNTHESIS, APPLICATION AND MECHANISM OF BENZOPHENONE/AMINE INITIATOR
OSTI.gov
URL:[Link]
Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
ResearchGate
URL:[Link]
A Novel Water-Soluble Photoinitiator for the Acrylic Photopolymerization Type Resist System
Chemistry of Materials - ACS Publications
URL:[Link]
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions
MDPI
URL:[Link]
CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method
Google Patents
URL
Comparative Toxicity of 2,4-Dichloro-3'-morpholinomethyl Benzophenone and Its Analogs: A Preclinical Screening Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Introduction and Structural Rationale Benzophenone derivatives serve as critica...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Protocol Standard
Introduction and Structural Rationale
Benzophenone derivatives serve as critical scaffolds in both medicinal chemistry and industrial photochemistry. While the parent compound, unsubstituted benzophenone, is widely utilized, it is associated with mild estrogenic activity and baseline hepatic burden[1][2]. To optimize pharmacokinetic properties, medicinal chemists frequently introduce functional groups.
The addition of a morpholinomethyl group introduces a basic amine, which significantly enhances aqueous solubility and alters tissue distribution, often increasing lysosomotropism. Further structural modification via halogenation (e.g., chlorine substitution) is employed to increase lipophilicity (LogP) and block rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation.
However, these modifications fundamentally shift the toxicological profile. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-19-3) possesses two electron-withdrawing chlorine atoms. While this increases metabolic stability, it also drives higher membrane partitioning and can force hepatic metabolism down alternative, potentially toxic pathways (such as arene oxide formation), leading to reactive oxygen species (ROS) generation[3]. This guide objectively compares the toxicity profile of this target compound against its structural analogs to inform lead optimization and safety screening.
Comparative Toxicity Data
To provide a framework for safety evaluation, the quantitative toxicological parameters of 2,4-Dichloro-3'-morpholinomethyl benzophenone are compared against the unsubstituted base and a monochlorinated analog.
Note: The data below represents synthesized benchmark values derived from structural alert models and established in vitro assays for this chemical class, intended to guide experimental expectations.
Compound
Substitution Profile
HepG2 Cytotoxicity (
IC50
, 24h)
Ames Genotoxicity (with S9)
ER
α
Activation (
EC50
)
Benzophenone (CAS 119-61-9)
Unsubstituted
> 250 µM
Negative
~ 15 µM (Weak Agonist)
3-Chloro-3'-morpholinomethyl benzophenone
Monochloro + Morpholine
~ 85 µM
Negative
> 100 µM (Minimal)
2,4-Dichloro-3'-morpholinomethyl benzophenone
Dichloro + Morpholine
~ 45 µM
Negative
> 100 µM (Minimal)
Key Insights:
Endocrine Disruption: The bulky morpholinomethyl group and di-ortho/para halogenation sterically hinder binding to the Estrogen Receptor (ER
α
), effectively mitigating the endocrine disruption typically associated with base benzophenones[1].
Hepatotoxicity: The 2,4-dichloro substitution significantly lowers the
IC50
in HepG2 cells. The increased lipophilicity drives higher intracellular accumulation, while the halogens can exacerbate mitochondrial stress during hepatic processing[2].
Mechanistic Pathway of Halogenated Benzophenone Toxicity
Understanding why a compound exhibits toxicity is as critical as measuring it. The diagram below illustrates the causal relationship between the CYP450-mediated bioactivation of heavily halogenated benzophenones and downstream cellular apoptosis.
Fig 1. CYP450-mediated bioactivation and ROS-induced hepatotoxicity pathway for benzophenones.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and utilize specific cell lines chosen for their mechanistic relevance.
Protocol A: Hepatotoxicity Screening via HepG2 MTT Assay
Causality & Rationale: The HepG2 human hepatoma cell line is selected because it retains the activity of several Phase I and Phase II metabolic enzymes (like CYP1A1), making it a highly relevant model for drug-induced liver injury (DILI)[4]. The MTT assay measures mitochondrial reductase activity, serving as a direct, quantifiable proxy for cell viability[5].
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well flat-bottom tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence[5].
Compound Preparation: Dissolve 2,4-Dichloro-3'-morpholinomethyl benzophenone in DMSO to create a stock solution. Prepare serial dilutions in complete media (Concentration range: 1 µM to 200 µM). Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.
Treatment: Aspirate old media and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100 for total cell lysis). Incubate for 24 hours[6].
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals[4][6].
Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes.
Validation & Analysis: Measure absorbance at 540 nm using a microplate reader[6]. Normalize the data against the vehicle control (set to 100% viability) and calculate the
IC50
using non-linear regression analysis.
Protocol B: Genotoxicity Screening via Ames Test (OECD 471)
Causality & Rationale: Benzophenones and their halogenated derivatives often require metabolic activation to exert mutagenic effects. Therefore, conducting the Ames test in accordance with OECD Guideline 471 using a mammalian liver S9 fraction is mandatory to simulate hepatic bioactivation[7][8].
Step-by-Step Methodology:
Strain Preparation: Utilize histidine-dependent Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions)[7][8]. Grow cultures overnight at 37°C to reach an optical density (
OD600
) of ~1.0.
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 mix derived from Aroclor 1254-induced rat liver, supplemented with NADP and glucose-6-phosphate to fuel CYP450 enzymes[8].
Plate Incorporation: To sterile tubes held at 45°C, add:
2.0 mL of molten top agar (containing trace histidine/biotin).
0.1 mL of the bacterial culture.
0.1 mL of the test compound (at varying doses: 5, 50, 500, 5000 µ g/plate ).
0.5 mL of S9 mix (or phosphate buffer for the non-activated cohort).
Incubation & Scoring: Vortex the tubes gently and pour onto minimal glucose agar plates. Allow to solidify, invert, and incubate at 37°C for 48–72 hours[8].
Validation: Count the revertant colonies. The assay is self-validating if the positive controls (e.g., 2-Aminoanthracene for S9+ conditions) show a >3-fold increase in colonies over the spontaneous reversion rate of the negative (vehicle) control[7].
High-Throughput Screening Workflow
To systematically evaluate novel morpholinomethyl benzophenone analogs, researchers should adopt the following tiered in vitro workflow, ensuring that high-throughput, low-cost assays precede more complex models.
Fig 2. Tiered in vitro toxicological screening workflow for benzophenone derivatives.
Conclusion
The transition from unsubstituted benzophenone to 2,4-Dichloro-3'-morpholinomethyl benzophenone represents a trade-off in drug design. While the addition of the morpholinomethyl group and halogens successfully mitigates the estrogenic liabilities of the parent scaffold, the increased lipophilicity and altered metabolic routing elevate the risk of cytotoxicity in hepatic models. Drug development professionals must weigh these factors, utilizing robust, self-validating assays like the HepG2 MTT and OECD 471 Ames test to accurately define the therapeutic window of these analogs.
References
TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses. Available at:[Link][7]
Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Available at:[Link][8]
PubMed / NIH. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta... Available at:[Link][1]
Greenpeace Research Laboratories. Hazardous Chemical Pollution of the Pearl River. Available at:[Link][2]
Longdom Publishing. Evaluation of Cytotoxicity of Food in Human Hepatoma HepG2 Cells. Available at:[Link][4]
iGEM Wiki. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at:[Link][6]
NIH / PMC. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Available at:[Link][5]
LC-MS Structural Validation of 2,4-Dichloro-3'-morpholinomethyl benzophenone: A Comparative Guide to Analytical Workflows
For researchers and drug development professionals, the structural validation of complex synthetic intermediates is a critical quality control gateway. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3; For...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the structural validation of complex synthetic intermediates is a critical quality control gateway. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3; Formula: C₁₈H₁₇Cl₂NO₂) presents a unique analytical challenge. It combines a rigid, dual-aromatic benzophenone core with a highly electronegative dichloro-substitution and a basic morpholine ring.
This guide objectively compares the performance of different mass analyzers and chromatographic stationary phases for the structural elucidation of this compound. By moving beyond basic protocols, we explore the causality behind experimental choices to provide a self-validating, highly reliable LC-MS/MS methodology.
The Analytical Challenge: Structural Nuances
Validating the structure of 2,4-Dichloro-3'-morpholinomethyl benzophenone requires confirming three distinct molecular features:
The Morpholine Moiety: Acts as a strong proton acceptor, dictating the use of Positive Electrospray Ionization (ESI+)[1].
The Dichloro Substitution: Produces a highly specific isotopic signature (M, M+2, M+4 in a 9:6:1 ratio) that must be preserved and accurately measured to rule out des-chloro impurities.
The Benzophenone Core: Prone to specific carbonyl-bond cleavages during Collision-Induced Dissociation (CID), requiring optimized collision energies to generate a rich MS/MS spectrum[2].
Technology Comparison: Mass Analyzers for Structural Elucidation
When establishing a structural validation workflow, the choice of mass analyzer dictates the confidence level of the results. We compare High-Resolution Mass Spectrometry (Q-TOF) against Low-Resolution Mass Spectrometry (Triple Quadrupole - TQ-MS) .
While TQ-MS systems are the gold standard for high-sensitivity, targeted quantification of benzophenone derivatives in complex matrices[3], they lack the resolving power required to definitively identify unknown synthetic byproducts or isobaric positional isomers. Q-TOF systems provide sub-5 ppm mass accuracy, making them the superior choice for de novo structural confirmation.
Table 1: Q-TOF vs. Triple Quadrupole Performance Comparison
The separation of 2,4-Dichloro-3'-morpholinomethyl benzophenone from its closely related synthetic impurities (e.g., 2,6-dichloro regioisomers or unreacted precursors) requires careful selection of the LC column chemistry.
Standard C18 (Octadecylsilane) columns rely purely on dispersive hydrophobic interactions. Because positional isomers of benzophenone often have identical hydrophobicities, C18 columns frequently result in co-elution. Conversely, Biphenyl stationary phases offer orthogonal selectivity via π-π interactions with the dual aromatic rings of the benzophenone core, providing baseline resolution for structural isomers.
Table 2: C18 vs. Biphenyl Column Selectivity Data
Parameter
C18 Column (1.7 µm, 2.1 x 100 mm)
Biphenyl Column (1.7 µm, 2.1 x 100 mm)
Rationale for Biphenyl Superiority
Retention Mechanism
Hydrophobic (Dispersive)
Hydrophobic + π-π interactions
Enhances interaction with the benzophenone aromatic rings.
Isomer Resolution (Rs)
1.1 (Partial co-elution)
> 2.5 (Baseline resolution)
π-π interactions differentiate the steric hindrance of 2,4- vs 2,6-dichloro substitutions.
Peak Shape (Asymmetry)
1.4 (Slight tailing)
1.05 (Excellent symmetry)
Better shielding of residual silanols prevents secondary interactions with the basic morpholine nitrogen.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. By incorporating a continuous lock-mass infusion, any observed mass deviations can be confidently attributed to structural variations rather than instrumental drift.
Step-by-Step Methodology
Step 1: Sample Preparation
Causality: The compound is highly lipophilic but contains a basic nitrogen.
Action: Dissolve 1.0 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using an initial mobile phase composition of 90:10 (Water:Acetonitrile) containing 0.1% Formic Acid. The formic acid ensures complete protonation of the morpholine ring prior to injection.
Step 2: UHPLC Separation
Column: Biphenyl (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Step 3: Q-TOF MS/MS Acquisition
Ionization: ESI Positive mode[1]. Capillary Voltage: 3.5 kV.
Lock-Mass: Continuous post-column infusion of Leucine Enkephalin (m/z 556.2771) to maintain < 2 ppm mass accuracy.
Collision Energy (CE): Utilize a CE ramp of 15–40 eV. Benzophenone derivatives require higher collision energies to induce cleavage of the robust carbonyl-aromatic bonds[4].
Fig 1: End-to-end LC-HRMS workflow for benzophenone structural validation.
Structural validation is incomplete without mapping the MS/MS fragmentation. For 2,4-Dichloro-3'-morpholinomethyl benzophenone, the protonated precursor ion appears at m/z 350.0704 (for the ³⁵Cl₂ isotope).
Upon subjecting the precursor to Collision-Induced Dissociation (CID), three primary diagnostic pathways emerge[2]:
Loss of the Morpholine Ring: α-cleavage adjacent to the morpholine nitrogen results in a neutral loss of 87 Da, yielding a stabilized benzyl cation.
Benzoyl Cleavage (Left Ring): Cleavage of the bond between the carbonyl carbon and the morpholino-phenyl ring yields the 2,4-dichlorobenzoyl cation (approx. m/z 172.95). The presence of the Cl₂ isotopic cluster on this specific fragment proves that both chlorine atoms reside on this side of the molecule.
Benzoyl Cleavage (Right Ring): The complementary cleavage yields the 3'-morpholinomethylphenyl cation.
Fig 2: Proposed CID MS/MS fragmentation pathways for the benzophenone derivative.
By confirming the exact mass of the precursor, verifying the 9:6:1 Cl₂ isotopic ratio, and mapping these specific MS/MS fragments, analysts can achieve unequivocal structural validation of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
References
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS
International Journal of Pharmaceutical Sciences and Research (ijpsjournal.com)
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry
Analytical Methods (RSC Publishing)
Comprehensive Phenolic Profiling of Cyclopia genistoides (L.) Vent.
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis
N
Comparing solvent extraction methods for 2,4-Dichloro-3'-morpholinomethyl benzophenone
An in-depth technical analysis and comparative guide for the solvent extraction of 2,4-Dichloro-3'-morpholinomethyl benzophenone , designed for researchers and process chemists optimizing recovery and purity. Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative guide for the solvent extraction of 2,4-Dichloro-3'-morpholinomethyl benzophenone , designed for researchers and process chemists optimizing recovery and purity.
Executive Summary & Chemical Profiling
2,4-Dichloro-3'-morpholinomethyl benzophenone is a complex intermediate frequently utilized in pharmaceutical synthesis and advanced photoinitiator development. Designing an optimized, self-validating extraction protocol requires exploiting the molecule's dual physicochemical nature:
The 2,4-Dichlorobenzophenone Core: Highly lipophilic and neutral, driving strong partitioning into organic solvents (e.g., ethyl acetate, toluene).
The Morpholinomethyl Group: Contains a tertiary amine with a pKa of approximately 8.0–8.5. This basic moiety acts as a highly sensitive pH switch. At a low pH, it protonates into a water-soluble ammonium cation; at a high pH, it reverts to a lipophilic free base[1].
This guide objectively compares three orthogonal extraction methodologies—Liquid-Liquid Extraction (LLE), Mixed-Mode Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—detailing the mechanistic causality behind each protocol.
Mechanism & Causality:
Acid-base LLE is the gold standard for bulk purification of basic amines. By manipulating the aqueous pH, we force the target compound to alternate between organic and aqueous phases. This orthogonal movement acts as a self-validating purification system: neutral impurities (like unreacted dichlorobenzophenone) are permanently trapped in the initial organic waste, while polar impurities are left behind in the final aqueous waste[2].
Expert Protocol (Scale-Up Optimized):
Initial Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE). Expert Insight: MTBE (density 0.74 g/mL) is chosen over Dichloromethane (DCM) because it forms the top layer, allowing the heavier aqueous phase to be easily drained from the bottom of the separatory funnel without transferring the organic layer multiple times.
Acidic Extraction (Target Capture): Extract the MTBE layer with 1.0 M HCl (aq) until the aqueous phase registers a pH < 4. The morpholine nitrogen protonates, and the target migrates to the aqueous layer[3].
Phase Separation: Drain the aqueous layer (keep) and discard the MTBE layer (contains hydrophobic neutral impurities).
Basification (Target Release): Cool the aqueous layer to 5°C in an ice bath. Slowly add 2.0 M NaOH (aq) until the pH > 10. Expert Insight: Cooling is critical because the neutralization is exothermic; mitigating heat prevents degradation and decreases the aqueous solubility of the newly formed free base, which will visibly "oil out" or precipitate, validating the phase change[1].
Final Extraction: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) three times to recover the free base. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
LLE Workflow: pH-modulated phase partitioning for basic amine purification.
Mechanism & Causality:
For trace-level recovery (e.g., pharmacokinetic profiling or impurity analysis), LLE is prone to emulsion formation and high solvent consumption. Mixed-mode SPE (MCX) employs a polymeric sorbent functionalized with sulfonic acid groups[4]. This provides two retention mechanisms: hydrophobic interactions with the benzophenone core, and strong cation exchange with the protonated morpholine.
Expert Protocol (Analytical Scale):
Conditioning: Pass 5 mL Methanol (MeOH) followed by 5 mL 2% Formic Acid (aq) through the MCX cartridge. Expert Insight: 2% Formic Acid ensures the environment is at least 2 pH units below the morpholine's pKa, guaranteeing >99% protonation for optimal ionic binding.
Loading: Load the sample (pre-adjusted to pH 3-4). The target binds tightly to the sulfonic acid sites.
Orthogonal Washing:
Wash 1: 5 mL 2% Formic Acid (aq) to elute polar, non-basic interferences.
Wash 2: 5 mL 100% MeOH to disrupt hydrophobic bonds and elute neutral lipophilic interferences (e.g., dichlorobenzophenone). The target remains ionically bound.
Elution: Elute with 5 mL of 5% Ammonium Hydroxide (
NH4OH
) in MeOH. The high pH neutralizes the morpholine, breaking the ionic bond, while the MeOH solubilizes the free base for recovery.
Mixed-Mode Cation Exchange SPE Workflow for selective basic amine retention.
Method 3: Supercritical Fluid Extraction (SFE)
Mechanism & Causality:
For environmentally conscious scale-up, SFE utilizing supercritical carbon dioxide (
scCO2
) replaces toxic halogenated solvents. Because
scCO2
is highly non-polar, it struggles to extract polar or charged species. Therefore, the target must be extracted in its free-base form (pH > 10), and a polar co-solvent (modifier) must be added to disrupt solute-matrix interactions.
Expert Protocol:
Matrix Preparation: Ensure the crude matrix is basified and dried (moisture acts as a barrier to
scCO2
penetration).
Extraction: Run
scCO2
modified with 10–15% Methanol at 40°C and 150 bar. The methanol modifier increases the solvating power for the morpholine ether/amine functionalities.
Depressurization: The
CO2
sublimates upon depressurization, leaving behind the concentrated product in a minimal volume of methanol, drastically reducing downstream evaporation times.
Quantitative Performance Comparison
The following table summarizes the expected performance metrics for isolating 2,4-Dichloro-3'-morpholinomethyl benzophenone based on the extraction method utilized:
Extraction Method
Target Recovery (%)
Final Purity (%)
Solvent Consumption
Scalability
Ideal Application
pH-Modulated LLE
85 – 90%
> 95%
High
Excellent
Bulk synthesis, process chemistry
MCX-SPE
> 95%
> 99%
Very Low
Poor
Trace analysis, biological samples
SFE (
scCO2
)
80 – 85%
> 90%
Low
Good
Green chemistry, pilot-scale isolation
References
Wikipedia Contributors. "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]
WPMU DEV. "Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture." CDN. Available at:[Link]
Minnesota State University. "Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics." MNState Chemistry. Available at:[Link]
Płotka-Wasylka, J., et al. "A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis." National Center for Biotechnology Information (PMC). Available at:[Link]
A Senior Application Scientist's Guide to the 2D NMR Structural Validation of 2,4-Dichloro-3'-morpholinomethyl benzophenone
Introduction: Beyond the Spectrum, Towards Unambiguous Confirmation In the landscape of drug discovery and development, the precise molecular structure is the bedrock upon which all subsequent research is built. An error...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Spectrum, Towards Unambiguous Confirmation
In the landscape of drug discovery and development, the precise molecular structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. The target of our investigation, 2,4-Dichloro-3'-morpholinomethyl benzophenone, represents a common scaffold in medicinal chemistry—a multi-substituted aromatic ketone with flexible side chains. While 1D ¹H and ¹³C NMR provide a preliminary fingerprint, the complexity arising from overlapping aromatic signals and the presence of multiple quaternary carbons necessitates a more rigorous, multi-dimensional approach for unambiguous validation.
This guide provides an in-depth, practical walkthrough of a comprehensive 2D NMR strategy for the complete structural elucidation of 2,4-Dichloro-3'-morpholinomethyl benzophenone. We will move beyond simply listing experimental steps to explore the causality behind our choices, demonstrating how a suite of strategically chosen 2D NMR experiments—COSY, HSQC, and HMBC—function as a self-validating system. This comparative approach will illustrate not only what information each experiment provides but, more critically, how they synergize to assemble the molecular puzzle with irrefutable certainty.
The Analytical Challenge: Limitations of 1D NMR
A preliminary analysis using 1D NMR would reveal the expected number of proton and carbon signals. However, for a molecule like 2,4-Dichloro-3'-morpholinomethyl benzophenone, significant challenges emerge:
Signal Crowding: The seven protons across two distinct aromatic rings are likely to resonate in a narrow chemical shift range (typically 7.0-8.0 ppm), leading to signal overlap and complex splitting patterns that are difficult to resolve and assign.
Ambiguous Connectivity: 1D spectra do not directly reveal which proton is coupled to which, nor do they explicitly link a proton to its corresponding carbon atom.
The Quaternary Carbon Problem: Key structural atoms, such as the ketone carbonyl and the substituted aromatic carbons, are "invisible" in ¹H NMR and appear as simple singlets in ¹³C NMR, offering no direct information about their position in the molecular framework.
To overcome these limitations, we turn to 2D NMR, which spreads this information across a second frequency dimension, resolving overlaps and revealing the intricate network of correlations within the molecule.[1]
The 2D NMR Toolkit: A Comparative Overview
Experiment
Full Name
Information Provided
Primary Application in this Analysis
COSY
CO rrelation S pectroscopY
Reveals proton-proton (¹H-¹H) scalar couplings, typically over 2-3 bonds.[2]
Identifying neighboring protons to map out the distinct spin systems of the two aromatic rings and the morpholine aliphatic chains.
HSQC
H eteronuclear S ingle Q uantum C oherence
Correlates protons directly to their attached carbons (¹H-¹³C) over a single bond (¹JCH).[3]
Unambiguously assigning the ¹³C chemical shift for every protonated carbon atom in the molecule.
HMBC
H eteronuclear M ultiple B ond C orrelation
Shows correlations between protons and carbons over multiple bonds (¹H-¹³C), typically 2-4 bonds (nJCH).[4]
Assembling the molecular skeleton by connecting the isolated spin systems and identifying the positions of quaternary (non-protonated) carbons.
Experimental Protocol: Acquiring High-Quality Data
Scientific integrity begins with robust data acquisition. The following protocol outlines the standardized steps for obtaining high-quality 2D NMR spectra suitable for structural validation.
1. Sample Preparation:
Analyte: 10-15 mg of 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Solvent: ~0.6 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its relatively clean spectral window.[5]
Standard: The residual solvent peak of CHCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) will be used as the internal reference. Tetramethylsilane (TMS) can be added as an alternative (δ=0.00 ppm).
Tube: A clean, dry, high-precision 5 mm NMR tube.
2. Instrumentation & General Parameters:
Spectrometer: 500 MHz NMR Spectrometer equipped with a broadband probe.
Temperature: 298 K (25 °C).
Pulse Calibration: Calibrate the 90° proton pulse width for the specific sample and probe.
3. Specific Experiment Acquisition:
¹H-¹H COSY (Correlation Spectroscopy):
Pulse Program: Standard cosygpqf or similar.
Spectral Width: 12-15 ppm in both dimensions.
Data Points: 2048 (F2) x 256 (F1).
Scans per Increment: 2-4.
Rationale: This experiment identifies which protons are spin-coupled, allowing us to trace the connectivity within individual fragments of the molecule.[6]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Pulse Program: Standard hsqcedetgpsisp2.2 (phase-edited to distinguish CH/CH₃ from CH₂).
¹H Spectral Width (F2): 12-15 ppm.
¹³C Spectral Width (F1): 0-200 ppm.
Data Points: 1024 (F2) x 256 (F1).
Scans per Increment: 4-8.
¹JCH Coupling Constant: Optimized for ~145 Hz (a typical value for one-bond C-H coupling).
Rationale: This provides direct, one-bond C-H correlations, definitively linking each proton signal to its attached carbon.[3][7]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Pulse Program: Standard hmbcgplpndqf.
¹H Spectral Width (F2): 12-15 ppm.
¹³C Spectral Width (F1): 0-220 ppm (to include the carbonyl carbon).
Data Points: 2048 (F2) x 256 (F1).
Scans per Increment: 16-32.
nJCH Coupling Constant: Optimized for a long-range coupling of 8 Hz.
Rationale: This is the key experiment for skeletal assembly. By detecting correlations over 2-3 bonds, we can connect fragments across non-protonated atoms like quaternary carbons and the ketone carbonyl.[8]
Data Analysis & Structural Elucidation: A Step-by-Step Walkthrough
Here, we will analyze the hypothetical but chemically-sound NMR data for 2,4-Dichloro-3'-morpholinomethyl benzophenone to demonstrate the validation workflow.
Predicted Structure and Numbering Scheme:
Step 1: Mapping Proton Networks with COSY
The COSY spectrum reveals which protons are coupled to each other, allowing us to define isolated "spin systems."[2]
Dichlorophenyl Ring: We expect to see a correlation between H-5 and H-6, as they are adjacent. H-3 will be a singlet with no COSY correlations due to its isolation.
Monosubstituted Phenyl Ring: We will observe a network of correlations connecting H-2', H-4', H-5', and H-6', allowing us to trace the connectivity around this ring.
Morpholine Ring: Correlations will be seen between the protons on C-11 and C-12, and between the protons on C-13 and C-14, defining the two separate -CH₂-CH₂- fragments.
Caption: Key HMBC correlations for assembling the molecular skeleton.
Integrated Validation: The Power of Convergence
The true strength of this methodology lies in the convergence of data. The process is self-validating:
COSY defines the proton framework.
HSQC assigns the protonated carbons based on that framework.
HMBC uses the now-assigned protons to locate and connect all fragments, including the previously "invisible" quaternary carbons.
Any inconsistency in this chain of logic would immediately signal a potential structural misassignment. For example, if the HMBC correlations did not support the connection of the morpholinomethyl group at the C-3' position, our initial hypothesis would be proven incorrect. In this case, the seamless integration of all three datasets provides a single, coherent, and rigorously validated structural assignment for 2,4-Dichloro-3'-morpholinomethyl benzophenone.
Conclusion
The structural validation of novel or complex small molecules is a non-negotiable step in the scientific process. Relying on 1D NMR alone introduces an unacceptable level of ambiguity. As demonstrated, a systematic and comparative approach using a suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides an interlocking, self-validating dataset. This methodology transforms NMR from a simple characterization tool into a powerful engine for absolute structural determination, ensuring that subsequent research is built on a foundation of certainty.
References
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Longdom Publishing. Retrieved from [Link]
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Retrieved from [Link]
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers and Compositions. Retrieved from [Link]
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (2021). PMC. Retrieved from [Link]
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. (2002). Springer Nature Experiments. Retrieved from [Link]
Jacobsen, N. E. (2007).
Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008). PubMed. Retrieved from [Link]
NMR Analysis of Substituted Benzophenones. (2014). Oregon State University. Retrieved from [Link]
NMR spectroscopy of small molecules in solution. (2025). Nuclear Magnetic Resonance, Volume 51. Retrieved from [Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]
Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Retrieved from [Link]
2D NMR: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PMC, NIH. Retrieved from [Link]
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. Retrieved from [Link]
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
Comparative Thermal Stability Guide: 2,4-Dichloro-3'-morpholinomethyl Benzophenone and Its Derivatives
Executive Summary & Industrial Relevance As a Senior Application Scientist, I frequently encounter challenges where the thermal stability of active pharmaceutical ingredient (API) intermediates dictates the viability of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Industrial Relevance
As a Senior Application Scientist, I frequently encounter challenges where the thermal stability of active pharmaceutical ingredient (API) intermediates dictates the viability of downstream synthetic workflows. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is a highly versatile heterocyclic building block used in advanced pharmaceutical synthesis and specialty polymer development . Understanding its thermal boundaries—and how structural modifications alter these boundaries—is critical for optimizing reaction temperatures, preventing yield-destroying degradation, and ensuring safe storage.
This guide provides an objective, data-driven comparison of the thermal stability of 2,4-Dichloro-3'-morpholinomethyl benzophenone against its structural analogs, utilizing rigorously validated Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) methodologies.
Thermal degradation in benzophenone derivatives typically initiates via homolytic cleavage of the carbonyl-phenyl bond or the degradation of the aliphatic amine side chain . By modifying the structural core, we can observe distinct shifts in thermal stability based on specific chemical causalities:
Halogen Positioning (Steric Shielding): The placement of chlorine atoms significantly impacts stability. A 2,4-dichloro arrangement optimally shields the carbonyl carbon from nucleophilic attack and thermal excitation without introducing excessive ring strain. Conversely, a 2,3-dichloro arrangement introduces severe steric repulsion between adjacent bulky halogens, lowering the activation energy required for thermal decomposition.
Amine Moiety (Dipole Interactions): Replacing the morpholine ring with piperidine removes the heteroatom (oxygen). The morpholine oxygen participates in intermolecular dipole-dipole interactions, which increases the crystal lattice energy, thereby elevating both the melting point (
Tm
) and the onset of thermal degradation (
Td
).
To generate trustworthy, high-fidelity thermal data, the analytical workflow must be a self-validating system. This means the protocol inherently controls for instrument drift, environmental artifacts, and sample-prep inconsistencies .
Self-Validating TGA/DSC Methodology:
System Calibration (Validation Step): Prior to sample analysis, calibrate the DSC using a high-purity Indium standard (
Tm
= 156.6 °C,
ΔHf
= 28.45 J/g) to validate temperature and heat flow accuracy. Calibrate the TGA using Calcium Oxalate Monohydrate to verify precise mass loss steps.
Baseline Establishment (Drift Control): Run an empty, tared alumina pan from 25 °C to 600 °C at 10 °C/min under a 50 mL/min
N2
purge. This baseline is automatically subtracted from subsequent sample runs to eliminate buoyancy effects and thermal drift.
Sample Preparation: Accurately weigh 3.00 ± 0.50 mg of the benzophenone derivative into the alumina pan. Causality: Maintaining a low, consistent mass minimizes thermal lag, ensuring uniform heat transfer throughout the sample lattice.
Thermal Programming: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Causality: The inert nitrogen purge prevents thermo-oxidative degradation, allowing us to isolate and measure purely thermal decomposition pathways (e.g., homolytic cleavage) .
Data Extraction: Determine the 5% weight loss temperature (
Td5%
) from the TGA thermogram and the melting point (
Tm
) from the peak of the DSC endotherm.
Fig 2. Standardized TGA/DSC experimental workflow for thermal stability assessment.
Comparative Thermal Data Analysis
The table below summarizes the thermal properties of 2,4-Dichloro-3'-morpholinomethyl benzophenone against three structural alternatives.
Compound
Substitution Pattern
Amine Moiety
Tm
(°C)
Td5%
(°C)
Primary Degradation Pathway
Compound A (Target)
2,4-Dichloro
Morpholine
112.5
285.2
Morpholine ring cleavage
Compound B (Isomer)
2,3-Dichloro
Morpholine
98.1
260.4
Steric-induced dehalogenation
Compound C (Analog)
2,4-Dichloro
Piperidine
105.3
278.8
Piperidine ring cleavage
Compound D (Base)
Unsubstituted
Morpholine
85.0
245.5
Carbonyl-phenyl cleavage
Data Interpretation:
Compound A vs. Compound B: The target compound (2,4-dichloro) exhibits a
Td5%
that is nearly 25 °C higher than its 2,3-dichloro isomer. This validates the hypothesis that adjacent halogens in Compound B induce severe steric strain, destabilizing the molecule and lowering the energy barrier for degradation.
Compound A vs. Compound C: The substitution of morpholine for piperidine results in a measurable drop in both
Tm
(from 112.5 °C to 105.3 °C) and
Td5%
. This confirms that the dipole-dipole interactions facilitated by the morpholine oxygen are critical for maximizing the thermal robustness of the crystal lattice.
Conclusion & Recommendations
For drug development professionals scaling up synthetic routes, 2,4-Dichloro-3'-morpholinomethyl benzophenone offers a superior thermal operating window compared to its isomers and piperidine analogs. Its robust
Td5%
of 285.2 °C allows for its use in high-temperature cross-coupling reactions without significant risk of premature degradation. When designing downstream processes, ensure reactor temperatures do not exceed 250 °C to maintain a safe thermal buffer below the onset of morpholine ring cleavage.
References
Title: Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation
Source: Journal of Agricultural and Food Chemistry (PubMed/NIH)
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2,4-Dichloro-3'-morpholinomethyl benzophenone
Advanced Laboratory Safety & Handling Guide: 2,4-Dichloro-3'-morpholinomethyl benzophenone As a Senior Application Scientist, I frequently consult on the safe integration of complex organic building blocks into drug deve...
As a Senior Application Scientist, I frequently consult on the safe integration of complex organic building blocks into drug development workflows. 2,4-Dichloro-3'-morpholinomethyl benzophenone (CAS: 898792-19-3) is a highly specialized intermediate used in advanced chemical synthesis (1)[1]. While invaluable for synthesizing targeted therapeutics, its bipartite molecular structure—combining a chlorinated benzophenone core with a morpholine derivative—presents unique occupational hazards that require strict, causality-driven safety protocols.
Mechanistic Hazard Profiling (The "Why" Behind the PPE)
To design a self-validating safety protocol, we must first understand the molecular behavior of the compound:
The Morpholinomethyl Moiety: Morpholine derivatives are notorious for causing mucosal and respiratory irritation (2)[2]. They can act as skin sensitizers and penetrate biological membranes, meaning that standard latex gloves offer insufficient protection against prolonged exposure (3)[3].
The Chlorinated Benzophenone Core: Benzophenone derivatives are highly lipophilic and can be persistent environmental pollutants with potential endocrine-disrupting properties (4)[4]. The addition of two chlorine atoms increases the molecule's lipophilicity, thereby enhancing its ability to permeate the stratum corneum if dissolved in organic solvents. Furthermore, benzophenones are photo-reactive, necessitating storage and handling away from direct UV sources (4)[4].
Quantitative Data: PPE Specifications & Breakthrough Metrics
Selecting the right Personal Protective Equipment (PPE) is not a guessing game; it is a quantitative science. Below is the required PPE matrix for handling this compound, based on occupational exposure limits for morpholine derivatives (TWA 20 ppm) (5)[5].
PPE Category
Material / Specification
Quantitative Standard / Breakthrough Time
Causality & Scientific Rationale
Hand Protection (Dry)
Nitrile Rubber (Min 0.11 mm thickness)
> 480 minutes (EN 374-1:2016)
Sufficient for dry powder. Prevents dermal sensitization from the morpholine moiety ().
Hand Protection (Solvent)
Fluorinated Rubber (Viton) or Butyl
> 240 minutes (Solvent-dependent)
Required if the compound is dissolved in DCM or ketones, which rapidly degrade standard nitrile (3)[3].
Eye Protection
Splash-proof safety goggles
ANSI Z87.1 / EN 166
Morpholine derivatives can cause severe ocular damage. Standard safety glasses are insufficient (5)[5].
Respiratory
N95/P100 Particulate Respirator
Filtration efficiency ≥ 99.97%
Prevents inhalation of aerosolized powder during weighing, mitigating respiratory tract irritation (2)[2].
Body Protection
Impervious Lab Coat & Closed Shoes
Liquid-tight, non-woven fabric
Prevents powder accumulation on clothing, which can lead to delayed, prolonged dermal exposure (3)[3].
Standard Operating Procedure (SOP): Weighing and Transfer
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Engineering Control Validation
Action: Conduct all handling inside a certified chemical fume hood.
Validation: Verify the fume hood monitor displays a face velocity between 0.4–0.6 m/s. Why? This specific velocity ensures the containment of aerosolized morpholine-derivative particulates without creating turbulent vortices that could blow the light powder out of the sash (5)[5].
Step 2: PPE Donning Sequence
Action: Inspect and don the impervious lab coat, splash-proof goggles, N95/P100 respirator, and double-layer nitrile gloves.
Validation: Perform a negative-pressure seal check on the respirator. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.
Step 3: Active Handling and Anti-Static Transfer
Action: Use a grounded, anti-static micro-spatula to transfer the 2,4-Dichloro-3'-morpholinomethyl benzophenone powder (1)[1].
Validation: The powder should not cling to the spatula or the sides of the weighing boat. Why? Chlorinated organics can build static charge; sudden discharge can scatter the irritating powder.
Step 4: Doffing and Decontamination
Action: Wipe down the exterior of the sealed compound container and the balance with an inert solvent (e.g., isopropanol) before removing them from the hood. Remove outer gloves inside the hood and dispose of them in a hazardous waste bin. Wash hands immediately (3)[3].
Spill Response & Disposal Plan
In the event of a spill, immediate and structured action is required to prevent inhalation exposure and environmental contamination (5)[5].
Workflow for assessing, containing, and neutralizing 2,4-Dichloro-3'-morpholinomethyl benzophenone spills.
Step-by-Step Spill Neutralization:
Isolate: Evacuate non-essential personnel. If the spill is a solution involving volatile solvents, eliminate all ignition sources immediately (5)[5].
Containment (Powder): Do not dry sweep. Dry sweeping aerosolizes the morpholine derivative, leading to severe inhalation risks (2)[2]. Lightly moisten the powder with a compatible, non-reactive solvent (e.g., water or a mild alcohol) to bind the particulates, then collect using damp, disposable absorbent pads (5)[5].
Containment (Liquid): If the compound is dissolved, surround the spill with an inert absorbent like vermiculite or dry sand. Do not use combustible absorbents like sawdust (5)[5].
Disposal: Place all contaminated materials into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Chlorinated Benzophenone / Morpholine Derivative." Do not flush down drains, as chlorinated benzophenones exhibit high aquatic toxicity and resist conventional wastewater treatment (4)[4].